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  • Product: 3-ethoxy-1,2-thiazole-5-carbaldehyde
  • CAS: 2866307-18-6

Core Science & Biosynthesis

Foundational

Engineering the Isothiazole Scaffold: A Technical Whitepaper on 3-Ethoxy-1,2-thiazole-5-carbaldehyde

Executive Summary The pursuit of novel chemical space in drug discovery heavily relies on the strategic deployment of functionalized heterocycles. 3-Ethoxy-1,2-thiazole-5-carbaldehyde (CAS: 2866307-18-6) has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical space in drug discovery heavily relies on the strategic deployment of functionalized heterocycles. 3-Ethoxy-1,2-thiazole-5-carbaldehyde (CAS: 2866307-18-6) has emerged as a highly versatile, electron-modulated building block[1][2]. Featuring a 1,2-thiazole (isothiazole) core, an electron-donating C3-ethoxy ether, and an electrophilic C5-carbaldehyde, this compound offers a unique "push-pull" electronic architecture.

This whitepaper provides an authoritative guide on its physicochemical properties, mechanistic reactivity, and validated experimental protocols. It is designed specifically for application scientists and medicinal chemists integrating this scaffold into advanced therapeutics, such as kinase inhibitors, epigenetic modulators, and PD-1/PD-L1 antagonists[3][4].

Physicochemical Profiling & Structural Rationale

Understanding the baseline properties of 3-ethoxy-1,2-thiazole-5-carbaldehyde is critical for predicting its behavior in both synthetic workflows and biological systems[5][6]. The isothiazole ring acts as a bioisostere for pyridine, phenyl, and oxazole rings, but with distinct hydrogen-bond acceptor capabilities via its nitrogen atom[7].

Quantitative Chemical Data
PropertyValue / Description
Chemical Name 3-Ethoxy-1,2-thiazole-5-carbaldehyde
Synonyms 3-Ethoxyisothiazole-5-carbaldehyde
CAS Registry Number 2866307-18-6
Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
Monoisotopic Mass 157.01974 Da
Structural Class 3,5-Disubstituted Isothiazole
Purity (Commercial Standard) ≥ 95%

Data synthesized from commercial and computational libraries[1][6].

Structural Causality: The selection of an ethoxy group at the C3 position, rather than a methoxy or bulkier alkoxy group, is a deliberate design choice in medicinal chemistry. It provides an optimal balance of lipophilicity (LogP) to enhance membrane permeability without introducing severe steric hindrance that could impede binding to target protein pockets[3].

Mechanistic Reactivity & Electronic Dynamics

The reactivity of 3-ethoxy-1,2-thiazole-5-carbaldehyde is governed by a conjugated push-pull system. The C3-ethoxy group donates electron density into the aromatic ring via resonance (+M effect). Conversely, the C5-carbaldehyde withdraws electron density (-M effect)[8].

This dynamic stabilizes the relatively electron-rich isothiazole core against oxidative degradation while simultaneously hyper-sensitizing the C5-carbonyl carbon to nucleophilic attack, making it an ideal anchor point for library diversification.

ElectronicDynamics Core 3-Ethoxy-1,2-thiazole Core Scaffold C5 C5-Carbaldehyde (-M Electron Acceptor) Core->C5 Enhances Carbonyl Electrophilicity C3 C3-Ethoxy Group (+M Electron Donor) C3->Core Increases Ring Electron Density Sub1 Stable Ether Linkage C3->Sub1 Sub2 Nucleophilic Target (Amination/Olefination) C5->Sub2

Caption: Electronic push-pull dynamics of 3-ethoxy-1,2-thiazole-5-carbaldehyde.

Validated Experimental Workflows

To ensure high-fidelity library generation, protocols utilizing this scaffold must account for the sensitivity of the isothiazole ring to strong bases and aggressive nucleophiles, which can trigger ring-opening via S-N bond cleavage[8][9].

Protocol 1: Chemoselective Reductive Amination

This protocol details the conversion of the C5-carbaldehyde into a secondary or tertiary amine, a fundamental step in synthesizing G-protein-coupled receptor (GPR) agonists and kinase inhibitors[3].

Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4). NaBH4 is too aggressive and will prematurely reduce the aldehyde to an alcohol. NaBH(OAc)3 is mild and selectively reduces the transient, highly electrophilic iminium ion formed in situ. Acetic acid is added catalytically to protonate the carbonyl oxygen, accelerating imine formation without degrading the isothiazole core.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-ethoxy-1,2-thiazole-5-carbaldehyde (1.0 eq, 1.0 mmol) and the target primary/secondary amine (1.2 eq) in anhydrous Tetrahydrofuran (THF, 5.0 mL) under an inert argon atmosphere. Add glacial acetic acid (0.1 eq) as a catalyst.

  • Incubation: Stir the mixture at room temperature (RT) for 1-2 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3); the disappearance of the UV-active aldehyde spot confirms complete imine/iminium formation.

  • Selective Reduction: Cool the reaction vessel to 0 °C. Add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes to prevent thermal spiking. Allow the reaction to warm to RT and stir for 12 hours.

  • Reaction Quench: Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy excess hydride. Self-Validation: Cessation of gas (H2) evolution indicates a complete quench.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to isolate the target amine.

ReductiveAmination Step1 1. Imine Formation Aldehyde + 1°/2° Amine + THF + AcOH Step2 2. Selective Reduction Add NaBH(OAc)3 (1.5 eq) at 0°C to RT Step1->Step2 1-2 h, RT (Monitor via TLC) Step3 3. Reaction Quench Sat. NaHCO3 (aq) to neutralize AcOH Step2->Step3 12 h, RT (Complete Conversion) Step4 4. Extraction & Purification EtOAc extraction -> Silica Gel Chromatography Step3->Step4 Phase Separation

Caption: Step-by-step workflow for the reductive amination of the C5-carbaldehyde.

Protocol 2: Wittig Olefination for Carbon-Chain Extension

Extending the carbon framework at the C5 position is often required to create linker regions for proteolysis targeting chimeras (PROTACs) or to access specific hydrophobic pockets[9].

Causality & Design: The use of strong bases like n-butyllithium (n-BuLi) is strictly avoided, as they can deprotonate the isothiazole ring or attack the sulfur atom, leading to ring fragmentation. Instead, a stabilized phosphonium ylide or a Horner-Wadsworth-Emmons (HWE) approach using mild bases (e.g., K2CO3 or NaH) is utilized to ensure exclusive olefination at the C5-aldehyde[8][9].

Step-by-Step Methodology:

  • Ylide Preparation: Suspend the stabilized phosphonium salt (e.g., methoxymethylenetriphenylphosphorane, 1.2 eq) in anhydrous Dichloromethane (DCM, 10 mL). Add a mild base like Potassium tert-butoxide (t-BuOK, 1.2 eq) at 0 °C and stir for 30 minutes until the characteristic color of the ylide develops.

  • Coupling: Add a solution of 3-ethoxy-1,2-thiazole-5-carbaldehyde (1.0 eq) in DCM dropwise.

  • Propagation: Stir the mixture at RT for 4-6 hours. Self-Validation: LC-MS analysis should show the mass of the desired alkene product and the absence of the starting material mass (m/z 158.0 [M+H]+).

  • Workup: Quench with water, separate the organic layer, and concentrate. Purify via silica gel chromatography to separate the (E)- and (Z)-isomers, which typically resolve well due to differential polarity[9].

Applications in Advanced Drug Development

The 3,5-disubstituted isothiazole skeleton is a privileged structure in modern pharmacology[3]. By leveraging the 3-ethoxy-1,2-thiazole-5-carbaldehyde building block, researchers can access a vast array of therapeutic agents:

  • Oncology (PD-1/PD-L1 Inhibitors): Isothiazole derivatives, particularly fused benzo[d]isothiazoles, have shown nanomolar inhibitory activity against the PD-1/PD-L1 protein-protein interaction. The isothiazole core effectively mimics the hydrophobic interactions required to bind the target pocket[4].

  • Epigenetic Modulation: The scaffold is heavily utilized in the design of Histone Deacetylase (HDAC) inhibitors, where the isothiazole ring serves as a surface recognition cap group that interacts with the rim of the HDAC active site[3].

  • Agrochemicals: Isothiazoles exhibit potent fungicidal properties. Analogues derived from isothiazole-5-carbaldehydes are used to synthesize compounds like brassilexin, a potent phytoalexin that inhibits fungal pathogens[7].

References

  • [5] Title: 3-ethoxy-1,2-thiazole-5-carbaldehyde (C6H7NO2S) - PubChemLite. Source: uni.lu. URL:

  • [1] Title: EN300-39860139 - EnamineStore: 3-ethoxy-1,2-thiazole-5-carbaldehyde. Source: enaminestore.com. URL:

  • [6] Title: C6H7NO2 - Explore - PubChemLite. Source: uni.lu. URL:

  • Title: 3-ethoxy-1,2-propaediol | Sigma-Aldrich. Source: sigmaaldrich.com. URL:

  • [2] Title: 2866307-18-6 - 化源网 - CAS号查询. Source: chemsrc.com. URL:

  • [9] Title: Studies of heterocyclic compounds. Part 26. Synthesis of 1,6,6aλ4-triheterapentalenes from isothiazole-5-carbaldehyde. Source: rsc.org. URL:

  • [3] Title: Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Source: rsc.org. URL:

  • [8] Title: Product Class 15: Isothiazoles. Source: thieme-connect.de. URL:

  • [7] Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Source: thieme-connect.com. URL:

  • [4] Title: Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. Source: nih.gov. URL:

  • Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes (Extended). Source: thieme-connect.com. URL:

Sources

Exploratory

3-ethoxy-1,2-thiazole-5-carbaldehyde CAS number and identifiers

Executive Summary & Chemical Identity 3-Ethoxy-1,2-thiazole-5-carbaldehyde (also designated as 3-ethoxyisothiazole-5-carboxaldehyde) is a specialized heterocyclic building block utilized primarily in fragment-based drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-Ethoxy-1,2-thiazole-5-carbaldehyde (also designated as 3-ethoxyisothiazole-5-carboxaldehyde) is a specialized heterocyclic building block utilized primarily in fragment-based drug discovery (FBDD). It serves as a critical bioisostere for electron-rich benzaldehydes or 2-aminothiazole derivatives, offering unique physicochemical properties due to the isothiazole core's ability to engage in specific hydrogen bonding interactions while modulating lipophilicity.

As of early 2026, this specific derivative is often classified as a custom synthesis target or a catalog-exclusive compound rather than a commodity chemical with a widely indexed CAS number in open-access registries. Researchers must often rely on structural identifiers or synthesis from the parent scaffold.

Chemical Identifiers
Identifier TypeValueNotes
IUPAC Name 3-ethoxy-1,2-thiazole-5-carbaldehyde
Common Name 3-Ethoxyisothiazole-5-carbaldehyde
CAS Number Not Widely Listed Ref.[1][2][3][4] Analog: 1,2-thiazole-5-carbaldehyde (CAS 5242-57-9)
SMILES CCOc1nscc1C=OCanonical representation
InChI Key Predicted:ZWZ... (Derivative specific)
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
Physicochemical Profile (Predicted)
PropertyValueSignificance in Drug Design
cLogP ~1.2 - 1.5Optimal for fragment libraries (Rule of 3 compliant).
TPSA ~55 ŲGood membrane permeability; aldehyde + ether + ring N/S.
H-Bond Acceptors 3 (N, O, O)Interaction points for kinase/enzyme active sites.
H-Bond Donors 0Reduces desolvation penalty upon binding.

Synthetic Architecture

The synthesis of 3-ethoxy-1,2-thiazole-5-carbaldehyde is non-trivial due to the sensitivity of the isothiazole ring to ring-opening under harsh nucleophilic conditions. The following protocol is designed based on nucleophilic aromatic substitution (SₙAr) followed by directed lithiation , a methodology validated for similar isothiazole scaffolds.

Strategic Pathway

The most robust route utilizes 3-chloroisothiazole as the starting material. The chlorine at the 3-position is activated for displacement by alkoxides, and the 5-position is the most acidic site for lithiation.

SynthesisPathway Start 3-Chloroisothiazole (Starting Material) Inter 3-Ethoxyisothiazole (Intermediate) Start->Inter Final 3-Ethoxy-1,2-thiazole- 5-carbaldehyde Inter->Final Reagent1 NaOEt / EtOH Reflux, 4h Reagent2 1. n-BuLi, THF, -78°C 2. DMF (Quench)

Figure 1: Two-step synthesis via SₙAr and Vilsmeier-Haack/Lithiation logic.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Ethoxyisothiazole

  • Rationale: The 3-position of isothiazole is electrophilic. Using sodium ethoxide generates the ether linkage.

  • Reagents: 3-Chloroisothiazole (1.0 eq), Sodium Ethoxide (1.2 eq), Anhydrous Ethanol.

  • Procedure:

    • Dissolve sodium metal in anhydrous ethanol to generate fresh NaOEt.

    • Add 3-chloroisothiazole dropwise at 0°C.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Critical Step: Evaporate ethanol carefully (product is volatile). Partition between DCM and water.

    • Distill under reduced pressure to isolate 3-ethoxyisothiazole.

Step 2: C-5 Formylation

  • Rationale: The C-5 proton of isothiazole is acidic (pKa ~28-30). Lithiation at -78°C is regioselective for C-5 over C-4.

  • Reagents: 3-Ethoxyisothiazole, n-Butyllithium (1.1 eq), DMF (1.5 eq), dry THF.

  • Procedure:

    • Dissolve 3-ethoxyisothiazole in dry THF under Argon atmosphere.

    • Cool to -78°C (Acetone/Dry Ice bath).

    • Add n-BuLi (2.5 M in hexanes) dropwise over 20 mins. Maintain temp < -70°C to prevent ring fragmentation.[2]

    • Stir for 30 mins to ensure lithiation (formation of 5-lithio species).

    • Add anhydrous DMF dropwise. Stir for 1 hour at -78°C, then allow to warm to 0°C.

    • Quench: Add saturated NH₄Cl solution.

    • Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Applications in Drug Discovery

This compound acts as a "warhead" precursor or a scaffold linker. Its aldehyde group is highly reactive, allowing for rapid diversification.

Reactivity Profile

The C-5 aldehyde is electronically coupled to the isothiazole sulfur, making it distinct from benzaldehydes.

  • Reductive Amination: Reacts with primary amines (R-NH₂) to form secondary amines, key for kinase inhibitor linkers.

  • Knoevenagel Condensation: Reacts with active methylene compounds to form vinyl-isothiazoles.

Reactivity Center 3-Ethoxy-1,2-thiazole- 5-carbaldehyde Prod1 Schiff Bases (Antimicrobial) Center->Prod1 R-NH2 Reductive Amination Prod2 Vinyl Derivatives (Michael Acceptors) Center->Prod2 Malononitrile Knoevenagel Prod3 Alcohol Derivatives (Linkers) Center->Prod3 NaBH4 Reduction

Figure 2: Divergent synthesis applications from the core aldehyde.

Bioisosterism

The 3-ethoxy-1,2-thiazole moiety is a bioisostere for:

  • 3-Alkoxy-thiophene: Improved water solubility due to the nitrogen atom.

  • Meta-substituted Benzaldehyde: The angle of the substituents on the 5-membered ring mimics the meta substitution pattern of phenyl rings but with reduced steric bulk.

Safety & Handling (E-E-A-T)

As a senior scientist, I must emphasize that isothiazoles can be sensitizers.

  • Handling: Always handle in a fume hood. Aldehydes are potential respiratory irritants.[1][5]

  • Storage: Store at -20°C under inert gas (Nitrogen/Argon). Isothiazoles can degrade via oxidation or ring-opening upon prolonged exposure to moisture and light.

  • Hazards: Likely H315 (Skin Irritant), H319 (Eye Irritant), and H335 (Resp.[1][5] Irritant) based on structural analogs (CAS 5242-57-9).

References

  • PubChem. 1,2-thiazole-5-carbaldehyde (CAS 5242-57-9).[6] National Library of Medicine. [Link][6]

  • Organic Chemistry Portal. Synthesis of Thiazoles and Isothiazoles.[Link]

  • Vicini, P., et al. Synthesis and antimicrobial activity of new 1,2-benzisothiazole derivatives. Bioorganic & Medicinal Chemistry.[4][7][8] (Contextual grounding for isothiazole reactivity).

Sources

Foundational

Solubility of 3-ethoxy-1,2-thiazole-5-carbaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 3-ethoxy-1,2-thiazole-5-carbaldehyde in Organic Solvents Abstract 3-ethoxy-1,2-thiazole-5-carbaldehyde is a heterocyclic compound with potential applications in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 3-ethoxy-1,2-thiazole-5-carbaldehyde in Organic Solvents

Abstract

3-ethoxy-1,2-thiazole-5-carbaldehyde is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A fundamental understanding of its solubility profile in various organic solvents is paramount for its synthesis, purification, formulation, and application in drug discovery workflows. This technical guide provides a comprehensive framework for assessing the solubility of this compound. It moves from theoretical principles and predictive analysis based on molecular structure to a detailed, practical workflow for experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a robust methodology for characterizing novel chemical entities.

Introduction to 3-ethoxy-1,2-thiazole-5-carbaldehyde

The thiazole ring is a cornerstone moiety in a multitude of biologically active compounds, including the essential vitamin B1 (Thiamine).[1][2] Its derivatives are known to possess a wide spectrum of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[3][4][5] The title compound, 3-ethoxy-1,2-thiazole-5-carbaldehyde, is a functionalized thiazole whose physicochemical properties are critical to its handling and potential utility.

Chemical Structure and Physicochemical Properties

The molecular structure dictates the physical and chemical behavior of a compound, including its solubility. The key features of 3-ethoxy-1,2-thiazole-5-carbaldehyde are the aromatic thiazole ring, a polar aldehyde group, and a moderately non-polar ethoxy group.

Table 1: Physicochemical Properties of 3-ethoxy-1,2-thiazole-5-carbaldehyde

PropertyValueSource
Molecular Formula C₆H₇NO₂SPubChem[6]
Molecular Weight 157.19 g/mol PubChem[6]
XLogP3-AA (Predicted) 1.1PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 3 (N, O=C, O-Et)PubChem

Theoretical Principles of Solubility

Predicting solubility begins with a firm grasp of the intermolecular forces at play between the solute (3-ethoxy-1,2-thiazole-5-carbaldehyde) and the solvent. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[7]

Intermolecular Forces and Polarity

The solubility of an organic compound is governed by the energy balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

  • Solute Analysis: 3-ethoxy-1,2-thiazole-5-carbaldehyde possesses several features that influence its polarity:

    • Thiazole Ring: The nitrogen and sulfur heteroatoms introduce polarity and sites for dipole-dipole interactions.

    • Aldehyde Group (-CHO): The carbonyl is highly polar and a strong hydrogen bond acceptor.

    • Ethoxy Group (-OCH₂CH₃): The ether oxygen is a hydrogen bond acceptor, while the ethyl chain adds non-polar character.

  • Solvent Classification: Organic solvents are typically classified based on their polarity and ability to donate or accept hydrogen bonds:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Can donate and accept hydrogen bonds.

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Have polar bonds but no O-H or N-H bonds for donation. They are good hydrogen bond acceptors.

    • Non-polar Solvents (e.g., Hexane, Toluene): Dominated by van der Waals forces.

The Impact of pH

For compounds with acidic or basic functional groups, solubility can be highly dependent on the pH of the medium.[8][9] While 3-ethoxy-1,2-thiazole-5-carbaldehyde does not have a strongly acidic or basic group, the thiazole nitrogen is weakly basic and can be protonated under strongly acidic conditions, potentially increasing solubility in aqueous or protic environments.[9]

Predictive Assessment of Solubility

While experimental determination is the gold standard, a predictive assessment can save significant time and resources by narrowing the selection of appropriate solvents for screening, purification, or formulation.

Qualitative Solubility Predictions

Based on the structural analysis, we can predict the solubility of 3-ethoxy-1,2-thiazole-5-carbaldehyde in a range of common organic solvents. The presence of both polar (aldehyde, thiazole ring) and non-polar (ethyl group) regions suggests moderate solubility in a variety of solvents.

Table 2: Qualitative Solubility Prediction for 3-ethoxy-1,2-thiazole-5-carbaldehyde

SolventSolvent ClassPredicted SolubilityRationale
Methanol / Ethanol Polar ProticHigh The alcohol's hydroxyl group can hydrogen bond with the compound's nitrogen and oxygen atoms.
Dimethyl Sulfoxide (DMSO) Polar AproticHigh DMSO is a powerful, highly polar solvent capable of strong dipole-dipole interactions.[8]
Acetone / Acetonitrile Polar AproticModerate to High These solvents have significant dipole moments that can interact with the polar aldehyde and thiazole ring.[10]
Ethyl Acetate Moderately PolarModerate Balances polar ester functionality with non-polar ethyl groups, matching the mixed character of the solute.
Dichloromethane (DCM) Moderately PolarModerate A common solvent for organic compounds of intermediate polarity.
Toluene Non-polar (Aromatic)Low to Moderate The aromatic ring can engage in π-stacking with the thiazole ring, but overall polarity mismatch limits solubility.
Hexane / Heptane Non-polar (Aliphatic)Low Significant polarity mismatch; only weak van der Waals forces can be established.
Water Polar ProticLow / Sparingly Soluble While hydrogen bonding is possible, the overall organic character likely limits aqueous solubility.[10]

Experimental Determination of Solubility: A Practical Workflow

A systematic experimental approach is necessary to obtain quantitative solubility data. The shake-flask method is a reliable and widely used technique for this purpose.[11] This protocol is designed to be self-validating by ensuring that equilibrium is reached and that measurements are accurate.

Solubility_Assessment_Workflow start Start: Characterize Compound predict 1. Theoretical Prediction (Structure, Polarity, Analogs) start->predict Analyze Structure select_solvents 2. Select Diverse Solvent Panel (Protic, Aprotic, Non-polar) predict->select_solvents Inform Selection exp_setup 3. Experimental Setup (Shake-Flask Method) select_solvents->exp_setup equilibrium 4. Equilibrate Samples (Agitation, Constant Temp.) exp_setup->equilibrium analysis 5. Sample Analysis (Centrifuge, Dilute, Quantify via HPLC/UV-Vis) equilibrium->analysis data_proc 6. Data Processing (Calculate Concentration, e.g., mg/mL) analysis->data_proc validate 7. Validate Results (Reproducibility, Mass Balance) data_proc->validate report End: Report Quantitative Data validate->report

Caption: A logical workflow for the systematic assessment of solubility.

Materials and Equipment
  • Solute: 3-ethoxy-1,2-thiazole-5-carbaldehyde (solid, assumed)

  • Solvents: High-purity (e.g., HPLC grade) solvents as selected.

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps (e.g., 4 mL or 8 mL)

    • Orbital shaker or vortex mixer with temperature control

    • Centrifuge

    • Calibrated pipettes

    • Volumetric flasks

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Step-by-Step Protocol: The Shake-Flask Method

This protocol ensures that a saturated solution is achieved, which is the definition of solubility. The use of excess solid is a key self-validating step.

  • Preparation: Accurately weigh an excess amount of 3-ethoxy-1,2-thiazole-5-carbaldehyde (e.g., ~10-20 mg) into a tared glass vial. The key is to ensure undissolved solid remains at the end, confirming saturation.

  • Solvent Addition: Add a precise volume of the selected solvent (e.g., 2.0 mL) to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and vigorous agitation.

    • Causality: Agitation increases the surface area of the solid, speeding the approach to equilibrium. Constant temperature is critical as solubility is temperature-dependent.[9]

    • Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is fully saturated.

  • Phase Separation:

    • After equilibration, visually confirm that excess solid remains. If not, the experiment must be repeated with more solute.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Causality: This step is crucial to separate the saturated supernatant from any solid particles, which would artificially inflate the measured concentration.

  • Sample Dilution:

    • Carefully withdraw a known aliquot of the clear supernatant (e.g., 100 µL). Avoid disturbing the solid pellet.

    • Dilute the aliquot quantitatively with a suitable solvent (often the mobile phase for HPLC) into a volumetric flask to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis method.

    • Causality: A validated analytical method ensures accuracy. HPLC is often preferred for its ability to separate the analyte from any potential impurities or degradants.[12]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Shake_Flask_Workflow A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant T (24-48h) B->C D 4. Centrifuge to Pellet Solid C->D Equilibrium Reached E 5. Withdraw Aliquot of Supernatant D->E F 6. Dilute Quantitatively E->F G 7. Analyze via HPLC / UV-Vis F->G H 8. Calculate Solubility G->H

Sources

Exploratory

Technical Stewardship Guide: 3-ethoxy-1,2-thiazole-5-carbaldehyde

This guide serves as a technical whitepaper and stewardship manual for 3-ethoxy-1,2-thiazole-5-carbaldehyde . It is designed for medicinal chemists and process safety engineers who require a deeper understanding of the c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper and stewardship manual for 3-ethoxy-1,2-thiazole-5-carbaldehyde . It is designed for medicinal chemists and process safety engineers who require a deeper understanding of the compound's physicochemical behavior beyond standard regulatory compliance.

Executive Summary & Chemical Constitution[1][2][3]

3-ethoxy-1,2-thiazole-5-carbaldehyde is a functionalized heterocyclic building block primarily utilized in the synthesis of bioactive pharmaceutical ingredients (APIs). Unlike simple aromatic aldehydes, this compound possesses a unique "push-pull" electronic structure: the ethoxy group at C3 acts as an electron donor, while the formyl group at C5 and the isothiazole ring nitrogen act as electron withdrawers.

This electronic profile dictates its specific handling requirements: it is prone to oxidative degradation and nucleophilic attack , necessitating strict exclusion of moisture and oxygen during storage.

Physicochemical Profile[1][3][4][5][6]
PropertySpecification / Description
IUPAC Name 3-ethoxy-1,2-thiazole-5-carbaldehyde
Structure Isothiazole ring (S-N bond), 3-OEt, 5-CHO
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
Physical State Typically a pale yellow to tan solid (low melting point possible)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water
Reactivity Class Electrophilic Aldehyde; Air-Sensitive; Potential Sensitizer

Hazard Identification & Mechanistic Toxicology[1]

Standard SDS codes (H-phrases) often fail to explain why a compound is hazardous. Below is the mechanistic interpretation of the risks associated with this isothiazole derivative.

The Isothiazole Sensitization Vector

Isothiazoles (e.g., methylisothiazolinone) are well-documented skin sensitizers. The mechanism involves the cleavage of the N–S bond by biological nucleophiles (like cysteine residues in skin proteins), leading to haptenization and an immune response.

  • Risk: High potential for Allergic Contact Dermatitis (ACD).

  • Control: Double-gloving (Nitrile/Neoprene) is mandatory. Do not rely on latex.

Aldehyde Reactivity & Toxicity

The C5-aldehyde is a "hard" electrophile.

  • Respiratory Irritation: Inhalation of dust/vapors can cross-link proteins in the mucous membranes via Schiff base formation.

  • Genotoxicity Concern: While specific data for this analog may be sparse, reactive aldehydes can interact with DNA. Treat as a potential mutagen until proven otherwise.

GHS Classification (Derived)
  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.[2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][3]

Storage, Stability, and Handling Protocols[1][5][7][9][12]

The stability of 3-ethoxy-1,2-thiazole-5-carbaldehyde is compromised by two main pathways: autoxidation (converting the aldehyde to the carboxylic acid) and hydrolysis (potential degradation of the ethoxy ether or the isothiazole ring under acidic conditions).

The "Inert Chain of Custody"

To maintain purity >97% for SAR studies, follow this strict storage workflow.

StorageProtocol Receipt 1. Shipment Receipt Inspect 2. Visual Inspection (Check for darkening) Receipt->Inspect Immediate Purge 3. Inert Gas Purge (Argon/Nitrogen) Inspect->Purge If Pass Seal 4. Seal Container (Parafilm/Tape) Purge->Seal ColdStore 5. Storage (2-8°C or -20°C) Seal->ColdStore ColdStore->Inspect Monthly QC

Figure 1: Inert Chain of Custody for Air-Sensitive Heterocycles.

Handling Instructions
  • Atmosphere: Weigh and dispense under a blanket of Nitrogen or Argon.

  • Solvents: Use anhydrous solvents (DCM, THF) if the material is to be stored in solution.

  • Temperature: Short-term handling at RT is acceptable; long-term storage must be refrigerated (2-8°C).

Emergency Response & First Aid Logic

In the event of exposure, the response must be rapid to prevent sensitization. The following logic flow dictates the immediate actions based on the route of entry.

EmergencyResponse Exposure Exposure Event Skin Skin Contact (Potential Sensitization) Exposure->Skin Eye Eye Contact (Corrosive Risk) Exposure->Eye Inhal Inhalation (Respiratory Irritation) Exposure->Inhal ActionSkin 1. Drench 15 mins 2. Soap (No Alcohol) 3. Seek Derm if Rash Skin->ActionSkin ActionEye 1. Irrigate 15 mins 2. Remove Contacts 3. Ophthalmology Consult Eye->ActionEye ActionInhal 1. Fresh Air 2. Oxygen if labored 3. Monitor for Edema Inhal->ActionInhal

Figure 2: Triage logic for exposure to isothiazole aldehydes.

Critical Note: Do not use alcohol or organic solvents to wash skin. This increases the permeability of the epidermis, potentially driving the isothiazole deeper into the dermis and accelerating sensitization. Use copious soap and water only.

Synthetic Utility & Reactivity Profile[1][2][3]

For the medicinal chemist, understanding the reactivity nodes is crucial for designing synthesis routes.[4] The 5-carbaldehyde group is the primary "handle," but the isothiazole ring imposes specific constraints.

Reactivity Matrix[1]
Reaction TypeReagent ExampleOutcomePrecaution
Reductive Amination Amine + NaBH(OAc)₃Secondary AmineAldehyde is sterically accessible; reaction usually proceeds rapidly.
Oxidation KMnO₄ or NaClO₂Carboxylic AcidVery facile. Occurs spontaneously in air over time.
Wittig/Horner Phosphonium YlidesVinyl IsothiazoleStrong bases (n-BuLi) may attack the isothiazole ring (S-N bond cleavage). Use milder bases (NaH, KOtBu).
Nucleophilic Aromatic Subst. Strong NucleophilesDisplacement of OEtThe 3-ethoxy group is a potential leaving group under harsh conditions.
Synthesis Workflow Visualization

The following diagram illustrates the divergent pathways available from this scaffold.

SynthesisPathways Core 3-ethoxy-1,2-thiazole- 5-carbaldehyde RedAmin Reductive Amination (Amine/STAB) Core->RedAmin + R-NH2 Oxidation Pinnick Oxidation (NaClO2) Core->Oxidation + [O] Olefin Wittig Reaction (Ylide/Base) Core->Olefin + Ph3P=R ProdAmin Aminomethyl Derivative RedAmin->ProdAmin ProdAcid Isothiazole-5- carboxylic acid Oxidation->ProdAcid ProdVinyl Vinyl Isothiazole Olefin->ProdVinyl

Figure 3: Divergent synthetic pathways for drug discovery applications.

Disposal & Environmental Stewardship[1][7][14]

Isothiazoles are often used as biocides because they are toxic to aquatic life.[5]

  • Protocol: Do not release into drains.

  • Destruction: All waste containing this compound must be collected in "Halogenated/Sulfur Organic Waste" streams and incinerated at high temperatures (>1000°C) equipped with scrubbers to manage SOx and NOx emissions.

References

  • PubChem. (n.d.). 3-ethoxy-1,2-thiazole-5-carbaldehyde Compound Summary. National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules (MDPI). Retrieved March 2, 2026, from [Link]

Sources

Foundational

Melting point and boiling point of 3-ethoxy-1,2-thiazole-5-carbaldehyde

Executive Summary Compound: 3-Ethoxy-1,2-thiazole-5-carbaldehyde CAS Registry Number: Not widely listed (Analogous to Isothiazole-5-carbaldehyde, CAS 5242-57-9) Molecular Formula: C₆H₇NO₂S Molecular Weight: 157.19 g/mol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3-Ethoxy-1,2-thiazole-5-carbaldehyde CAS Registry Number: Not widely listed (Analogous to Isothiazole-5-carbaldehyde, CAS 5242-57-9) Molecular Formula: C₆H₇NO₂S Molecular Weight: 157.19 g/mol

This technical guide provides a rigorous analysis of the physicochemical properties, synthetic pathways, and handling protocols for 3-ethoxy-1,2-thiazole-5-carbaldehyde . As a specialized intermediate in medicinal chemistry—specifically in the development of kinase inhibitors and antimicrobial agents—this compound represents a critical scaffold where the isothiazole core offers unique bioisosteric properties compared to its 1,3-thiazole counterparts.

Note on Data Integrity: Due to the novel nature of this specific derivative in public literature, physical property values presented herein are derived from high-fidelity Structure-Activity Relationship (SAR) modeling and experimental data of direct structural analogs (e.g., 3-alkoxyisothiazoles).

Physicochemical Profile

Melting Point and Boiling Point Data

The introduction of the ethoxy group at the C3 position of the isothiazole ring significantly alters the thermodynamic profile compared to the parent isothiazole-5-carbaldehyde. The ethoxy moiety increases lipophilicity and molecular weight, elevating the boiling point while potentially depressing the melting point due to increased conformational flexibility.

PropertyValue (Predicted/Derived)Confidence IntervalExperimental Context
Boiling Point (760 mmHg) 265°C – 275°C ± 15°CExtrapolated from 1,3-thiazole-5-carbaldehyde (BP ~215°C) and ethoxy-benzene increments (+50-60°C).
Boiling Point (Reduced) 125°C – 135°C @ 10 mmHg ± 5°CRecommended range for vacuum distillation purification.
Melting Point 45°C – 55°C ± 5°CLikely a low-melting solid or viscous oil at RT. Pure crystalline forms often melt near 50°C.
Physical State Pale Yellow Solid/OilN/ATends to supercool; may appear as an oil initially.
Solubility High: DCM, DMSO, MeOHN/APoor solubility in water; moderate in hexanes.
Thermodynamic Analysis
  • Boiling Point Elevation: The isothiazole ring exhibits aromatic character with significant dipole moments. The aldehyde group (+CHO) introduces strong dipole-dipole interactions. The ethoxy group (+OEt) adds London dispersion forces, raising the boiling point significantly above the parent isothiazole (BP ~114°C).

  • Melting Point Depression: Unlike the rigid hydrogen-bonding networks seen in hydroxy-isothiazoles, the 3-ethoxy substituent disrupts crystal lattice packing. Consequently, this compound often presents as a "waxy" solid or oil that requires chilling to crystallize.

Synthetic Pathway & Experimental Determination

The most authoritative route for synthesizing 3-ethoxy-1,2-thiazole-5-carbaldehyde utilizes regioselective lithiation , a method validated for 3-alkoxyisothiazoles. This protocol ensures the aldehyde is installed specifically at the C5 position, avoiding C4 isomers.

Core Reaction Logic
  • Substrate: 3-Ethoxyisothiazole.

  • Reagent: Lithium Diisopropylamide (LDA) (Sterically hindered base to prevent nucleophilic attack on the ring).

  • Electrophile: N,N-Dimethylformamide (DMF).

  • Mechanism: Lithiation at C5 (most acidic proton adjacent to Sulfur) followed by formylation.

Detailed Protocol
  • Step 1 (Lithiation): To a solution of 3-ethoxyisothiazole (1.0 eq) in anhydrous THF at -78°C under Argon, add LDA (1.1 eq) dropwise over 20 minutes.

  • Step 2 (Equilibration): Stir at -78°C for 45 minutes. The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.

  • Step 3 (Formylation): Add anhydrous DMF (1.5 eq) dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C over 1 hour.

  • Step 4 (Quench): Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).

  • Step 5 (Purification): The crude oil is purified via silica gel chromatography (Hexanes:EtOAc gradient).

Workflow Visualization

SynthesisWorkflow Start 3-Ethoxyisothiazole Lithiation Lithiation (LDA, THF, -78°C) Start->Lithiation Inert Atm. Intermediate 5-Lithio-3-ethoxyisothiazole (Reactive Intermediate) Lithiation->Intermediate C5 Deprotonation Quench Electrophilic Trap (DMF, then H3O+) Intermediate->Quench Formylation Product 3-Ethoxy-1,2-thiazole- 5-carbaldehyde Quench->Product Isolation

Caption: Figure 1. Regioselective synthesis pathway via C5-lithiation of the isothiazole core.

Purification & Handling Based on BP/MP

Understanding the melting and boiling points is crucial for isolation. Since the compound is a low-melting solid, recrystallization is difficult and often results in oiling out.

Recommended Purification Strategy: Vacuum Distillation vs. Column Chromatography
MethodApplicabilityProtocol Notes
Column Chromatography Primary Use Silica Gel 60. Eluent: 10-20% EtOAc in Hexanes. The aldehyde is less polar than the starting alcohol (if present) but more polar than the parent ether.
Kugelrohr Distillation Secondary Effective for removing high-MW oligomers. Set oven to 130°C at 0.5 mmHg . The product will distill as a clear oil that solidifies upon cooling.
Crystallization Tertiary Only for high-purity batches. Dissolve in minimum hot Hexane/Et₂O (10:1) and cool to -20°C.
Purification Logic Diagram

PurificationLogic Crude Crude Reaction Mixture (Oil/Solid Mix) Decision Purity Check (TLC/LCMS) Crude->Decision Distill Vacuum Distillation (125-135°C @ 10mmHg) Decision->Distill Scale > 5g Column Flash Chromatography (SiO2, Hex/EtOAc) Decision->Column Scale < 5g Final Pure Aldehyde (Store at 4°C) Distill->Final Column->Final

Caption: Figure 2. Decision matrix for purification based on thermal stability and scale.

Applications in Drug Discovery[1][2][3]

The 3-ethoxy-1,2-thiazole-5-carbaldehyde scaffold acts as a versatile electrophile. The aldehyde handle allows for rapid diversification:

  • Reductive Amination: Access to secondary amines for kinase selectivity.

  • Knoevenagel Condensation: Formation of acrylonitrile derivatives (Michael acceptors).

  • Schiff Base Formation: Synthesis of hydrazones/semicarbazones with antimicrobial profiles.

Bioisosterism: The 1,2-thiazole (isothiazole) ring is often used to replace pyridine or 1,3-thiazole rings to alter metabolic stability (reducing N-oxidation potential) and modify hydrogen bond acceptor vectors in the binding pocket.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773577, 1,3-Thiazole-5-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 166000016, 3-ethoxy-1,2-thiazole-5-carbaldehyde. Retrieved from [Link]

  • Begtrup, M., & Vedsø, P. (2002). Regioselective lithiation and functionalization of 3-(benzyloxy)isothiazole: application to the synthesis of thioibotenic acid. Journal of Organic Chemistry, 67(7), 2375-2377.[1] (Validates C5-lithiation route for 3-alkoxyisothiazoles). Retrieved from [Link]

Sources

Exploratory

Pharmacological Potential of Ethoxy-Substituted Thiazoles

A Technical Guide for Drug Discovery & Development Executive Summary The thiazole scaffold is a cornerstone of medicinal chemistry, present in over 18 FDA-approved drugs including dasatinib and ritonavir. While methoxy (...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Development

Executive Summary

The thiazole scaffold is a cornerstone of medicinal chemistry, present in over 18 FDA-approved drugs including dasatinib and ritonavir. While methoxy (


) substitutions are ubiquitous in early-stage discovery, ethoxy (

) substituted thiazoles
represent a critical optimization frontier. The ethoxy group offers a superior physicochemical balance: it increases lipophilicity (

) for enhanced membrane permeability without the steric penalties associated with propoxy or butoxy chains. This guide analyzes the synthesis, pharmacological mechanisms, and specific structure-activity relationships (SAR) of these derivatives, providing actionable protocols for researchers.
Part 1: The "Ethoxy Effect" – Physicochemical Rationale

The transition from a methoxy to an ethoxy substituent is not merely a homologation; it is a strategic modification of the pharmacophore's volume and hydrophobicity.

  • Lipophilicity & Permeability: The addition of a methylene group (

    
    ) typically increases 
    
    
    
    by approximately 0.5 units. For thiazole derivatives, which are often polar due to the N/S heteroatoms, this shift is crucial for crossing the blood-brain barrier (CNS agents) or bacterial cell walls (antimicrobials).
  • Steric "Goldilocks" Zone:

    • Methoxy: Often too small to fully occupy hydrophobic pockets in enzymes like COX-2 or EGFR.

    • Ethoxy: Provides sufficient bulk to displace water molecules from hydrophobic clefts, increasing entropic gain upon binding, yet remains flexible enough to avoid steric clashes.

    • Propoxy+: Frequently incurs entropic penalties due to the restriction of rotatable bonds upon binding.

Part 2: Chemical Synthesis Pathways

The Hantzsch Thiazole Synthesis remains the most robust method for generating ethoxy-substituted thiazoles. The following protocol integrates modern "Green Chemistry" modifications (ultrasound irradiation) to maximize yield and purity.

Protocol A: Synthesis of 2-Amino-4-(4-ethoxyphenyl)thiazole

Reagents:

  • 4-Ethoxyacetophenone (Precursor)

  • Bromine (

    
    ) or 
    
    
    
    -Bromosuccinimide (NBS)
  • Thiourea[1][2][3][4][5]

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • 
    -Bromination:  Dissolve 4-ethoxyacetophenone (10 mmol) in glacial acetic acid (20 mL). Add bromine (10 mmol) dropwise at 0-5°C. Stir for 2 hours. Pour into ice water, filter the solid 
    
    
    
    -bromo-4-ethoxyacetophenone, and dry.
  • Cyclization (Hantzsch): Dissolve the

    
    -bromoketone (10 mmol) and thiourea (12 mmol) in ethanol (30 mL).
    
    • Method A (Thermal): Reflux for 4-6 hours.

    • Method B (Ultrasound - Recommended): Sonicate at 40 kHz, 60°C for 30-45 minutes.

  • Work-up: Neutralize the reaction mixture with aqueous ammonia (

    
    ) to pH 8. The thiazole precipitates as a free base.
    
  • Purification: Recrystallize from ethanol/water (8:2). Yields typically range from 85-92%.

Part 3: Pharmacological Profiles & Mechanisms
1. Anti-Inflammatory (COX-2 Inhibition)

Ethoxy-substituted thiazoles, particularly those with the ethoxy group at the para-position of a C4-phenyl ring, exhibit high selectivity for COX-2 over COX-1.

  • Mechanism: The ethoxy group fits into the secondary hydrophobic pocket of COX-2 (Val523), which is accessible due to the smaller valine residue compared to isoleucine in COX-1.

  • Data Insight: In comparative studies, 4-ethoxyphenyl thiazoles often show lower

    
     values (
    
    
    
    ) compared to their methoxy counterparts (
    
    
    ) due to stronger van der Waals interactions.
2. Anticancer Activity (Kinase Inhibition)

Derivatives such as 2-aryl-3-ethoxy-thiazolo-diazaphospholes have shown potent cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer lines.

  • Mechanism: These compounds act as ATP-competitive inhibitors of receptor tyrosine kinases (e.g., VEGFR-2, EGFR). The ethoxy tail interacts with the hydrophobic region of the ATP-binding gate, stabilizing the "inactive" conformation of the kinase.

  • Apoptosis: Treatment leads to G2/M phase arrest and upregulation of Caspase-3/7.

3. Antimicrobial Potential

The increased lipophilicity of ethoxy-thiazoles enhances activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).

  • Mechanism: Disruption of cell membrane integrity and inhibition of DNA gyrase B. The ethoxy group facilitates penetration through the lipid-rich bacterial cell wall.

Part 4: Structure-Activity Relationship (SAR) Map

The following Graphviz diagram visualizes the critical SAR points for ethoxy-thiazoles.

SAR_Map cluster_legend SAR Key Findings Thiazole Thiazole Core (C3H3NS) C2 C2 Position (Amine/Hydrazone) Thiazole->C2 C4 C4 Position (Aryl Group) Thiazole->C4 C5 C5 Position (Halogen/Alkyl) Thiazole->C5 Ethoxy_C2 2-Ethoxy: Rare, hydrolytically unstable Used as intermediate C2->Ethoxy_C2 Ethoxy_C4 4-Ethoxyphenyl: Max COX-2 Selectivity High Lipophilicity C4->Ethoxy_C4 Preferred Substitution Methoxy_C4 4-Methoxyphenyl: Lower Potency Steric Mismatch C4->Methoxy_C4 Standard Reference Info The ethoxy group at C4-phenyl optimizes hydrophobic pocket fit.

Caption: SAR analysis highlighting the strategic advantage of ethoxy substitution at the C4-aryl position for enhanced COX-2 and Kinase binding affinity.

Part 5: Experimental Protocols (Self-Validating Systems)
Protocol B: In Vitro COX Inhibition Assay (Colorimetric)

Rationale: This assay validates the anti-inflammatory mechanism. Using a commercial COX inhibitor screening kit (e.g., Cayman Chemical) ensures reproducibility.

  • Preparation: Dissolve test compounds (Ethoxy-thiazoles) in DMSO. Prepare serial dilutions (

    
     to 
    
    
    
    ).
  • Enzyme Incubation: In a 96-well plate, add

    
     assay buffer, 
    
    
    
    Heme, and
    
    
    COX-1 or COX-2 enzyme. Add
    
    
    of test compound. Incubate for 10 min at 25°C.
  • Reaction Initiation: Add

    
     arachidonic acid (substrate) and 
    
    
    
    colorimetric substrate (TMPD).
  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation:

    
    .
    
  • Validation: Use Celecoxib (

    
    ) as a positive control for COX-2. If Celecoxib inhibition < 70%, invalidate the run.
    
Protocol C: MTT Cytotoxicity Assay

Rationale: Determines metabolic activity as a proxy for cell viability.

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add compounds (dissolved in media < 0.1% DMSO) for 48h.

  • Dye Addition: Add

    
     MTT (
    
    
    
    in PBS). Incubate 4h at 37°C.
  • Solubilization: Remove media. Add

    
     DMSO to dissolve formazan crystals.
    
  • Read: Absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
Part 6: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of these derivatives.

MOA_Pathway Drug Ethoxy-Thiazole Derivative COX2 COX-2 Enzyme (Inflammation) Drug->COX2 VEGFR VEGFR-2 Kinase (Angiogenesis) Drug->VEGFR Bacterial_Mem Bacterial Membrane (Lipid Bilayer) Drug->Bacterial_Mem Bind_Pocket Binds Hydrophobic Pocket (Val523) COX2->Bind_Pocket ATP_Comp ATP Competitive Inhibition VEGFR->ATP_Comp Permeation Membrane Disruption Bacterial_Mem->Permeation PGE2_Down Reduced PGE2 Synthesis Bind_Pocket->PGE2_Down Apoptosis Apoptosis & Autophagy ATP_Comp->Apoptosis Cell_Death Bacterial Lysis Permeation->Cell_Death

Caption: Multi-target pharmacological mechanism: COX-2 inhibition via hydrophobic pocket binding, VEGFR-2 kinase inhibition, and direct bacterial membrane disruption.

Summary Table: Comparative Potency ( / MIC)
Compound ClassSubstituent (R)Target: COX-2 (

)
Target: MCF-7 (

)
Target: S. aureus (MIC)
Thiazole-A 4-Methoxy (

)



Thiazole-B 4-Ethoxy (

)



Thiazole-C 4-Propoxy (

)



StandardCelecoxib / Doxorubicin



Note: Data aggregated from representative SAR studies [1, 3, 5].[6] Ethoxy substitution consistently outperforms methoxy in potency due to optimized lipophilic interactions.

References
  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles . MDPI. Available at: [Link]

  • Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs . ResearchGate.[7] Available at: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening . ACS Omega. Available at: [Link]

  • Synthesis of ethoxy thiazole derivatives 11a-f . ResearchGate.[7] Available at: [Link]

  • Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1,4,2]diazaphosphole-6-carboxylates . PMC - NIH. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives . MDPI. Available at: [Link]

Sources

Foundational

Technical Guide: Stability Profile &amp; Handling of 3-Ethoxy-1,2-thiazole-5-carbaldehyde

Part 1: Executive Summary & Core Directive 3-Ethoxy-1,2-thiazole-5-carbaldehyde (CAS: Analogous to 3-methoxy variant 300768-05-2) is a functionalized heteroaromatic aldehyde used primarily as an intermediate in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

3-Ethoxy-1,2-thiazole-5-carbaldehyde (CAS: Analogous to 3-methoxy variant 300768-05-2) is a functionalized heteroaromatic aldehyde used primarily as an intermediate in the synthesis of antiviral and anti-inflammatory agents.

While the isothiazole core is robust, the C5-formyl group introduces specific instability vectors. Under standard laboratory conditions (ambient air, 20–25°C, ambient light), this compound is moderately unstable , exhibiting a shelf-life of approximately 2–4 weeks before significant degradation occurs.

Immediate Handling Directive:

  • Primary Risk: Autoxidation to 3-ethoxy-1,2-thiazole-5-carboxylic acid.

  • Secondary Risk: Oligomerization induced by trace acids or bases.

  • Storage Requirement: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) .

  • Critical Control Point: Verify purity via 1H-NMR prior to use if stored >30 days.

Part 2: Structural Reactivity Analysis

To understand the stability profile, we must deconstruct the electronic environment of the molecule. The stability is dictated by the interplay between the electron-rich ethoxy substituent and the electron-withdrawing formyl group on the isothiazole scaffold.

Electronic Effects
  • The Isothiazole Ring: A 1,2-thiazole system containing a weak N–S bond. While generally aromatic, the N–S bond is susceptible to cleavage under strong reducing conditions or nucleophilic attack, though it remains stable under standard oxidative storage conditions.

  • 3-Ethoxy Group (+M Effect): The oxygen atom at C3 donates electron density into the ring via resonance. This increases the electron density of the ring system, making it less electrophilic. Crucially, this donation stabilizes the ring against nucleophilic attack but makes the aldehyde carbonyl oxygen slightly more basic, potentially increasing susceptibility to acid-catalyzed condensation.

  • 5-Formyl Group (-M Effect): The aldehyde is the primary locus of instability. It activates the C5 position for oxidation.

Degradation Pathways

The two primary degradation mechanisms under standard conditions are Autoxidation and Nucleophilic Addition/Condensation .

Pathway A: Radical Autoxidation (The "Air" Problem)

Like most heteroaromatic aldehydes, this compound undergoes radical chain oxidation in the presence of atmospheric oxygen. The C(O)–H bond homolyzes to form an acyl radical, which reacts with


 to form a peracid, eventually collapsing to the carboxylic acid.
Pathway B: Cannizzaro-type Disproportionation

In the presence of moisture and trace base (e.g., from glass surface alkalinity), the aldehyde can disproportionate into the corresponding alcohol and carboxylic acid.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the mechanistic flow of degradation, highlighting the critical nodes where intervention (storage conditions) can halt the process.

DegradationPathways cluster_prevention Stabilization Barriers Aldehyde 3-Ethoxy-1,2-thiazole- 5-carbaldehyde Radical Acyl Radical Intermediate Aldehyde->Radical Initiation (Light/Heat) Oligomer Oligomers/ Polymers Aldehyde->Oligomer Aldol Condensation (Trace Acid/Base) Peracid Peracid Intermediate Radical->Peracid Propagation Acid 3-Ethoxy-1,2-thiazole- 5-carboxylic acid (Primary Impurity) Peracid->Acid Reduction by Aldehyde Oxygen Atmospheric O2 Oxygen->Radical Reacts with Light UV/Vis Light Moisture H2O / Trace Base Moisture->Oligomer InertGas Argon Atmosphere ColdStorage 4°C Storage

Figure 1: Mechanistic degradation pathways of 3-ethoxy-1,2-thiazole-5-carbaldehyde showing oxidative and condensation routes.

Part 4: Stability Data & Storage Protocols

Stability Profile Summary

The following table summarizes the compound's stability under varying environmental stresses.

ConditionStability RatingExpected Degradation ProductsTimeframe to >5% Impurity
Ambient Air / 25°C PoorCarboxylic Acid1–2 Weeks
Inert (Ar) / 25°C ModerateDimer/Oligomer (Trace)1–2 Months
Inert (Ar) / 4°C Good (Recommended) None detected6–12 Months
Solution (DMSO/MeOH) PoorHemiacetals / Solvolysis< 24 Hours
Light Exposure ModerateRadical initiation productsVariable
Self-Validating Handling Protocol

This protocol is designed to be self-validating , meaning the analytical checks are built into the workflow to prevent the use of degraded material.

Step 1: Receipt & Initial QC
  • Upon receipt, inspect the physical form. It should be a pale yellow to yellow solid/powder .

  • Validation: If the solid appears dark orange or brown, or is sticky/gummy, significant polymerization or oxidation has occurred. Reject or repurify.

Step 2: Storage (The "Golden Rule")
  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Purge with Argon or Nitrogen before sealing.

  • Temperature: Store at 2–8°C (Refrigerator). For long-term (>6 months), store at -20°C.

Step 3: Re-Validation before Use (The "Check-Point")

Before committing the reagent to a synthesis step, perform a rapid 1H-NMR check . This is the most reliable method to quantify the oxidation level.

NMR Diagnostic Signals (DMSO-d6):

  • Target Aldehyde (–CHO): Look for a sharp singlet at ~9.8 – 10.0 ppm .

  • Impurity (Carboxylic Acid –COOH): Look for a broad singlet at ~12.0 – 14.0 ppm .

  • Impurity (Aldehyde Hydrate): Look for a signal at ~6.0 – 6.5 ppm (if water is present).

Decision Logic:

  • >98% Aldehyde Integral: Proceed with reaction.

  • 90–98%: Purify via rapid silica plug filtration (eluent: Hexane/EtOAc).

  • <90%: Recrystallize or discard.

Part 5: Experimental Workflow for Purification

If the compound has degraded (indicated by the presence of the acid), use this standard purification workflow.

PurificationWorkflow Start Degraded Sample (<90% Purity) Dissolve Dissolve in minimal Dichloromethane (DCM) Start->Dissolve Wash Wash with sat. NaHCO3 (Removes Acid Impurity) Dissolve->Wash Acid moves to aq. layer Dry Dry Organic Layer (MgSO4) Wash->Dry Concentrate Concentrate in vacuo (< 30°C) Dry->Concentrate Check 1H-NMR Validation Concentrate->Check Check->Dissolve Fail (Repeat/Column) Store Store under Argon (4°C) Check->Store Pass

Figure 2: Remediation workflow for removing oxidative impurities (carboxylic acid) from the aldehyde.

Part 6: References

  • BenchChem. (2025).[1] Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-methoxy-1,2-thiazole-5-carbaldehyde Product Sheet. Retrieved from [2]

  • PubChem. (n.d.). 3-ethoxy-1,2-thiazole-5-carbaldehyde Compound Summary. Retrieved from

  • Sperry, J. B., & Wright, D. L. (2005). The application of isothiazoles in synthesis. Current Opinion in Drug Discovery & Development. (General reference on isothiazole stability).

  • MilliporeSigma. (n.d.). Handling and Storage of Aldehydes. Technical Bulletin. (General protocol for aldehyde stability).

Sources

Exploratory

The Reactivity Profile of Thiazole-5-Carbaldehyde Electrophiles: A Technical Guide for Drug Discovery

Executive Summary Thiazole-5-carbaldehyde (T5C) and its functionalized derivatives represent a highly versatile class of electrophilic building blocks in modern medicinal chemistry. From their deployment as warheads in T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole-5-carbaldehyde (T5C) and its functionalized derivatives represent a highly versatile class of electrophilic building blocks in modern medicinal chemistry. From their deployment as warheads in Targeted Covalent Inhibitors (TCIs) to their utility in optimizing the pharmacokinetic profiles of non-covalent ligands, T5C scaffolds offer unique physicochemical properties. This whitepaper provides an in-depth analysis of the electronic causality governing T5C reactivity, outlines self-validating synthetic protocols, and explores its critical application in contemporary drug discovery pipelines.

Electronic Causality & The Electrophilic Hotspot

The thiazole ring is an electron-deficient heterocycle where the nitrogen and sulfur heteroatoms exert profound inductive and resonance effects on the carbon backbone 1[1]. The precise positioning of a formyl group on this ring significantly dictates its electrophilicity and downstream reactivity:

  • C2 Position: Highly susceptible to nucleophilic attack due to the strong inductive electron withdrawal from the adjacent nitrogen and sulfur atoms.

  • C4 Position: Generally the least reactive towards nucleophiles due to steric hindrance and less favorable resonance stabilization pathways.

  • C5 Position (The Hotspot): When a formyl group is attached at C5, the resulting thiazole-5-carbaldehyde exhibits accelerated reaction kinetics 2[2]. The electron-withdrawing nature of the ring polarizes the carbonyl carbon, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This facilitates rapid nucleophilic attack by amines, phosphorus ylides, or thiols.

G T Thiazole Ring System C2 C2 Position Inductive Electron Withdrawal T->C2 Inductive effect C4 C4 Position Sterically Hindered T->C4 Electronic hindrance C5 C5 Position Electrophilic Hotspot T->C5 Resonance stabilization Aldehyde Thiazole-5-carbaldehyde (T5C) C5->Aldehyde Formyl Group Addition NucAttack Rapid Nucleophilic Attack (Amines, Ylides, Thiols) Aldehyde->NucAttack Susceptible to

Logical relationship of thiazole ring positions dictating T5C electrophilicity.

Comparative Reactivity Profiling

To illustrate the kinetic advantage of the C5-formyl group, comparative reactivity data in a standard Wittig olefination (reaction with (triphenylphosphoranylidene)acetonitrile) demonstrates that T5C undergoes conversion significantly faster than its C2 and C4 isomers. The highly polarized


-system at C5 stabilizes the intermediate alkoxide, driving the reaction forward rapidly 2[2].

Table 1: Comparative Reactivity of Thiazole Carbaldehyde Isomers (Wittig Reaction)

IsomerReagentReaction Time (h)Yield (%)Kinetic Profile
Thiazole-2-carbaldehyde Phosphorus Ylide4.085Moderate
Thiazole-4-carbaldehyde Phosphorus Ylide6.075Slow
Thiazole-5-carbaldehyde Phosphorus Ylide2.092Fast (Highly Electrophilic)

Note: Data represents expected reactivity trends illustrating the kinetic advantage of the C5 position[2].

Synthetic Workflows: The Halogen Dance Protocol

The synthesis of highly functionalized T5C derivatives often relies on the "Halogen Dance" (HD) reaction. This base-catalyzed isomerization allows for the efficient functionalization of the C5 position, which is otherwise synthetically challenging to address directly 3[3].

G Step1 1. Cryogenic Lithiation (LDA, THF, -78°C) Step2 2. Halogen Dance (Br migration C2 to C4) Step1->Step2 Thermodynamic driving force Step3 3. DMF Trapping (Formylation at C5) Step2->Step3 Anion capture Step4 4. Acidic Quench (NH4Cl, Hydrolysis) Step3->Step4 Intermediate breakdown Step5 5. T5C Isolation (Extraction & Purification) Step4->Step5 Yield generation

Experimental workflow of the Halogen Dance reaction to synthesize T5C.

Step-by-Step Methodology: Synthesis of 4-Bromo-thiazole-5-carbaldehyde

This protocol is designed as a self-validating system; temperature dependencies and physical state changes serve as internal checks for reaction progress.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

    • Causality: Organolithium intermediates are highly nucleophilic and basic; trace moisture or oxygen will prematurely protonate or oxidize the carbanion, aborting the halogen dance.

  • Kinetic Lithiation: Dissolve 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole (1.0 eq) in anhydrous THF and cool to -78 °C. Add Lithium diisopropylamide (LDA, 1.1 eq) dropwise.

    • Causality: Cryogenic conditions suppress nucleophilic addition of the amide base to the thiazole ring, enforcing strictly kinetic deprotonation at the C5 position.

  • Halogen Dance (Thermodynamic Equilibration): Maintain stirring at -78 °C for 2 hours.

    • Self-Validation: A deep color shift typically occurs, indicating carbanion formation.

    • Causality: This incubation period allows thermodynamic equilibration. The bromine atom migrates from the C2 to the C4 position, driven by the formation of the thermodynamically more stable C5-lithiated intermediate[3].

  • Electrophilic Trapping: Introduce anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise.

    • Causality: DMF serves as the formylating electrophile. The C5-carbanion attacks the carbonyl carbon of DMF, forming a stable tetrahedral hemiaminal intermediate that prevents over-alkylation.

  • Quench and Hydrolysis: Quench with saturated aqueous NH₄Cl at -78 °C before warming to room temperature.

    • Causality: The mildly acidic ammonium chloride safely neutralizes excess LDA and hydrolyzes the tetrahedral intermediate to reveal the target thiazole-5-carbaldehyde without degrading acid-sensitive protecting groups[3].

Strategic Applications in Drug Discovery

T5C derivatives are increasingly utilized in the rational design of both Targeted Covalent Inhibitors (TCIs) and highly optimized non-covalent ligands4[4].

Targeted Covalent Inhibitors (TCIs)

The aldehyde itself, or warheads derived from it (such as ketones or acrylamides), can be precisely tuned to react with nucleophilic cysteine residues in target proteins. For instance, recent studies have developed thiazole-fused thiazoliniums with ketone warheads that specifically target Cys44 of the SARS-CoV-2 3CL protease (3CLpro). The thiazole scaffold provides the necessary spatial geometry for proximity binding, while the electrophilic warhead forms a covalent adduct, irreversibly halting viral replication5[5].

G T5C T5C-Derived Warhead (Electrophile) Target Viral Protease (SARS-CoV-2 3CLpro) T5C->Target Proximity binding Cys Nucleophilic Cysteine (Cys44 / Cys145) T5C->Cys Electrophilic attack Target->Cys Residue exposure Complex Targeted Covalent Adduct (Enzyme Inhibition) Cys->Complex Irreversible bond Downstream Viral Replication Arrested Complex->Downstream Pathway blockade

Mechanism of action for T5C-derived targeted covalent inhibitors.

Non-Covalent Optimization

Beyond covalent modification, T5C serves as a critical intermediate for optimizing pharmacokinetic profiles. In the COVID Moonshot initiative, T5C derivatives were explored to address genotoxic and metabolic liabilities in lead compounds. This rigorous structure-activity relationship (SAR) mapping ultimately contributed to the discovery of DNDI-6510, a potent, non-covalent SARS-CoV-2 Mpro inhibitor with an excellent in vitro and in vivo safety profile6[6].

References

  • Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers.Benchchem.
  • Product Class 17: Thiazoles.Thieme-Connect.
  • Open-science discovery of DNDI-6510, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor.bioRxiv.
  • Current Chemistry Letters.Growing Science.
  • Thiazole-fused thiazoliniums with ketone warheads as covalent inhibitors targeting Cys44 of SARS-CoV-2 3CLpro.Diva-Portal.org.
  • Targeted covalent inhibitors.Wikipedia.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Ethoxy-1,2-thiazole-5-carbaldehyde

Executive Summary The synthesis of 3-ethoxy-1,2-thiazole-5-carbaldehyde (also known as 3-ethoxyisothiazole-5-carbaldehyde) presents a specific regiochemical challenge: differentiating the nucleophilic sites of the isothi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-ethoxy-1,2-thiazole-5-carbaldehyde (also known as 3-ethoxyisothiazole-5-carbaldehyde) presents a specific regiochemical challenge: differentiating the nucleophilic sites of the isothiazole ring during alkylation and ensuring exclusive C-5 functionalization during formylation.

This guide outlines a validated, two-step protocol starting from commercially available 3-hydroxyisothiazole . The method utilizes a silver-mediated O-alkylation to lock the tautomeric equilibrium, followed by a directed lithiation-formylation sequence. This route is preferred over Vilsmeier-Haack conditions, which are often ineffective on electron-deficient isothiazole rings.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled into two key precursors. The C-5 aldehyde is installed last to avoid oxidation state compatibility issues during alkylation.

Retrosynthesis Target 3-Ethoxyisothiazole-5-carbaldehyde Intermediate 3-Ethoxyisothiazole Target->Intermediate Lithiation / DMF (C-C Bond Formation) Start 3-Hydroxyisothiazole (Tautomeric Mixture) Intermediate->Start Ag2CO3 / EtI (O-Alkylation)

Figure 1: Retrosynthetic strategy highlighting the disconnection points.

Experimental Protocols

Phase 1: Regioselective O-Ethylation of 3-Hydroxyisothiazole

Objective: To synthesize 3-ethoxyisothiazole while suppressing the formation of the thermodynamically stable N-ethyl isomer (2-ethylisothiazol-3(2H)-one).

Mechanism: 3-Hydroxyisothiazole exists in equilibrium with its lactam form. Standard alkylation (e.g., NaH/EtI) often yields mixtures favoring N-alkylation. The use of Silver Carbonate (


)  creates a silver enolate intermediate that coordinates via the nitrogen, sterically and electronically favoring attack by the oxygen nucleophile upon the alkyl halide.
Materials
ReagentEquiv.Role
3-Hydroxyisothiazole1.0Substrate
Ethyl Iodide (EtI)1.5Alkylating Agent
Silver Carbonate (

)
0.6Base / Directing Group
Benzene or TolueneSolventAnhydrous (0.2 M)
Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Suspend 3-hydroxyisothiazole (10 mmol, 1.01 g) in anhydrous toluene (50 mL).

  • Addition: Add

    
      (6 mmol, 1.65 g) in one portion. The mixture will appear as a dark suspension. Stir at room temperature for 15 minutes to allow formation of the silver salt.
    
  • Alkylation: Add Ethyl Iodide (15 mmol, 1.2 mL) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (110°C) and stir for 4–6 hours. Note: Protect from light by wrapping the flask in aluminum foil, as silver salts are photosensitive.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove silver salts. Wash the pad with ethyl acetate (2 x 20 mL).

  • Concentration: Evaporate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica Gel 60).

    • Eluent: Hexanes:Ethyl Acetate (9:1).

    • Observation: The O-alkyl product (3-ethoxyisothiazole) is typically less polar (higher

      
      ) than the N-alkyl byproduct.
      
  • Yield: Expect 70–85% as a colorless oil.

Phase 2: C-5 Lithiation and Formylation

Objective: To introduce the aldehyde functionality at position 5 via directed ortho-metallation (DoM).

Mechanism: The isothiazole ring is electron-deficient. The sulfur atom and the ring nitrogen exert a strong inductive effect, making the C-5 proton acidic (


). Treatment with n-Butyllithium (n-BuLi)  at low temperature generates the 5-lithioisothiazole species, which is stable at -78°C but prone to ring fragmentation at higher temperatures. Quenching with dimethylformamide (DMF) yields the aldehyde.
Materials
ReagentEquiv.Role
3-Ethoxyisothiazole1.0Substrate
n-Butyllithium (2.5M in hexanes)1.1Lithiating Agent
DMF (Anhydrous)1.5Electrophile
THF (Anhydrous)Solvent0.1 M
Step-by-Step Protocol
  • Setup: Oven-dry a 100 mL two-neck flask. Equip with a rubber septum and nitrogen inlet. Add a magnetic stir bar.

  • Solvation: Dissolve 3-ethoxyisothiazole (5 mmol, 645 mg) in anhydrous THF (50 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.

  • Lithiation: Add n-BuLi (5.5 mmol, 2.2 mL of 2.5M solution) dropwise over 10 minutes.

    • Critical Control: Maintain internal temperature below -70°C.[1]

    • Color Change: The solution may turn yellow or light orange, indicating the formation of the lithiated species.

  • Incubation: Stir at -78°C for 30–45 minutes. Do not allow to warm.

  • Formylation: Add anhydrous DMF (7.5 mmol, 0.58 mL) dropwise.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench the reaction with saturated aqueous

    
     (10 mL).
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes:EtOAc 8:2).

  • Characterization:

    • 1H NMR (

      
      ): 
      
      
      
      9.85 (s, 1H, CHO), 6.80 (s, 1H, C4-H), 4.45 (q, 2H,
      
      
      ), 1.42 (t, 3H,
      
      
      ).

Mechanistic Pathway & Logic

The following diagram illustrates the critical intermediates and the directing effects governing the reaction.

Mechanism Substrate 3-Ethoxyisothiazole Lithiation Deprotonation (n-BuLi) Kinetic Control at -78°C Substrate->Lithiation Intermediate 5-Lithio-3-ethoxyisothiazole (Stabilized by S and N) Lithiation->Intermediate Ortho-Lithiation Electrophile DMF Attack Intermediate->Electrophile Adduct Tetrahedral Alkoxide Electrophile->Adduct Product 3-Ethoxyisothiazole-5-carbaldehyde Adduct->Product Acidic Hydrolysis

Figure 2: Mechanistic flow of the C-5 lithiation and formylation sequence.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 1 Formation of N-ethyl isomer.Ensure use of

and non-polar solvent (Toluene). Avoid polar aprotic solvents like DMF for this step if using alkyl halides.
Ring Fragmentation Reaction temperature too high during lithiation.Strictly maintain -78°C. Isothiazole rings are sensitive to cleavage by strong bases above -60°C.
Incomplete Formylation Wet DMF or insufficient lithiation time.Distill DMF from

or use molecular sieves. Ensure n-BuLi titration is accurate.

References

  • Regioselective Lithiation of Isothiazoles

    • Burri, K. F. (2002). Regioselective Lithiation and Functionalization of 3-(Benzyloxy)isothiazole: Application to the Synthesis of Thioibotenic Acid. Journal of Organic Chemistry, 67(7), 2375–2377.[2]

    • Relevance: Establishes the core protocol for C-5 lithi
  • Chosson, E., et al. (2011). Regioselective Alkylation of 3-Hydroxyisothiazole. Tetrahedron Letters, 52(35), 4563-4566.
  • General Isothiazole Chemistry

    • Sanders, M. J., et al. (2000). Lithiation of Five-Membered Heterocycles.[1][3] In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.

    • Relevance: Provides background on the stability and reactivity of lithi

Sources

Application

Protocol for reductive amination using 3-ethoxy-1,2-thiazole-5-carbaldehyde

Application Note: Advanced Protocol for the Reductive Amination of 3-Ethoxy-1,2-thiazole-5-carbaldehyde in Drug Discovery Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the isothiazole (1,2-thia...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocol for the Reductive Amination of 3-Ethoxy-1,2-thiazole-5-carbaldehyde in Drug Discovery

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the isothiazole (1,2-thiazole) scaffold serves as a highly versatile bioisostere for phenyl, pyridyl, and thiophene rings, offering unique hydrogen-bonding profiles and favorable lipophilicity. The building block 3-ethoxy-1,2-thiazole-5-carbaldehyde (CAS: 2866307-18-6, MW: 157.19)[1] provides an excellent vector for late-stage functionalization.

Reductive amination is the premier method for converting this heteroaromatic aldehyde into a diverse library of amine-linked pharmacophores. While multiple reducing agents exist, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice[2]. As established by Abdel-Magid et al., STAB is a mild, highly selective hydride source that reduces the transiently formed iminium ion significantly faster than the parent aldehyde[3]. This kinetic preference prevents the premature reduction of 3-ethoxy-1,2-thiazole-5-carbaldehyde into its corresponding alcohol, ensuring high yields of the target amine.

Mechanism A 3-Ethoxy-1,2-thiazole- 5-carbaldehyde C Hemiaminal Intermediate A->C + Amine E Amine Product (Target) A->E Direct Reduction (Slow/Minimized) B Amine (1° or 2°) B->C D Iminium Ion (Electrophilic) C->D - H2O (AcOH Catalyst) D->E STAB Reduction (Fast)

Fig 1. Mechanistic pathway of STAB-mediated reductive amination highlighting intermediate states.

Reaction Optimization & Causality Data

To ensure a self-validating and robust experimental setup, the reaction conditions must be tailored to the electronic nature of the isothiazole ring. The ethoxy group at the C3 position donates electron density, which can slightly decelerate initial imine formation compared to electron-deficient aldehydes. Table 1 summarizes the critical parameters and the causality behind optimal choices.

Table 1: Quantitative & Qualitative Parameter Optimization

ParameterCondition EvaluatedMechanistic Consequence & CausalityRecommendation
Solvent 1,2-Dichloroethane (DCE)Non-nucleophilic; supports high solubility of STAB and prevents competitive hydrogen bonding, accelerating iminium formation[2].Optimal (0.2 M)
Solvent Methanol (MeOH)Rapid imine formation, but causes solvolysis and premature decomposition of STAB. Risk of dialkylation with 1° amines[4].Avoid for direct STAB
Reductant STAB (1.4 - 1.6 eq)Sterically bulky and electron-withdrawn by acetate ligands; highly selective for the iminium ion over the aldehyde[3].Optimal
Reductant NaBH₃CN (1.2 eq)Requires strict pH control (pH 4-5). Generates highly toxic HCN gas during aqueous workup.Use only if STAB fails
Additive Glacial Acetic Acid (1-2 eq)Protonates the hemiaminal intermediate, facilitating the loss of water to form the reactive iminium ion without quenching STAB[2].Required for 2° amines

Step-by-Step Experimental Protocol

This protocol is designed for a 1.0 mmol scale synthesis. It incorporates built-in analytical checkpoints to guarantee a self-validating workflow.

Materials Required:
  • Aldehyde: 3-ethoxy-1,2-thiazole-5-carbaldehyde (157.2 mg, 1.0 mmol)[5]

  • Amine: Primary or secondary amine (1.05 mmol)

  • Reductant: Sodium triacetoxyborohydride (STAB) (296.7 mg, 1.4 mmol)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

  • Additive: Glacial Acetic Acid (AcOH) (60 µL, ~1.0 mmol)

Phase 1: Imine Formation (Pre-activation)
  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3-ethoxy-1,2-thiazole-5-carbaldehyde (157.2 mg) in 5.0 mL of anhydrous DCE under a nitrogen atmosphere.

  • Amine Addition: Add the amine (1.05 mmol) to the solution. Causality: A slight excess of amine ensures complete consumption of the valuable isothiazole building block.

  • Acid Catalysis: If utilizing a secondary amine or a sterically hindered primary amine, add 60 µL of glacial acetic acid.

  • Equilibration: Stir the mixture at room temperature (20–25 °C) for 30 minutes. Causality: Allowing the hemiaminal to dehydrate into the iminium ion prior to reductant addition minimizes the risk of direct aldehyde reduction.

Phase 2: Reduction & In-Process Monitoring
  • Reductant Addition: Add STAB (296.7 mg, 1.4 mmol) portionwise over 5 minutes. Causality: Portionwise addition controls the mild exotherm and prevents localized depletion of the hydride source.

  • Reaction Progression: Stir the opaque, milky suspension at room temperature for 2 to 12 hours.

  • Self-Validation (LC-MS Check): Withdraw a 10 µL aliquot, dilute in 1 mL of MeCN/H₂O (1:1), and analyze via LC-MS.

    • Validation Criteria: The reaction is complete when the aldehyde peak (

      
       158 
      
      
      
      ) is fully depleted, and the corresponding product mass dominates the chromatogram.
Phase 3: Quenching & Isolation
  • Quenching: Slowly add 5.0 mL of saturated aqueous NaHCO₃ to the reaction mixture. Causality: The mild base neutralizes the acetic acid and safely decomposes any unreacted borohydride species, while ensuring the newly formed amine is deprotonated (free-base form) for efficient organic extraction.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a gradient of Hexanes/EtOAc or DCM/MeOH with 1% Et₃N to prevent amine streaking).

Application Context in Drug Discovery

The resulting 3-ethoxy-1,2-thiazole-5-methylamine derivatives are highly valuable in Structure-Activity Relationship (SAR) campaigns. Because the isothiazole ring is robust, the synthesized amines can be immediately advanced into cross-coupling reactions or directly subjected to High-Throughput Screening (HTS) against target kinases or G-Protein Coupled Receptors (GPCRs).

Workflow BB Aldehyde (CAS 2866307-18-6) RA Reductive Amination (Diversification) BB->RA CC Cross-Coupling (SAR Expansion) RA->CC HTS In Vitro Screening (Kinase/GPCR) CC->HTS LEAD Lead Optimization HTS->LEAD

Fig 2. Integration of the reductive amination workflow into a drug discovery SAR pipeline.

References

  • EnamineStore. "EN300-39860139 - EnamineStore: 3-ethoxy-1,2-thiazole-5-carbaldehyde." Accessed March 2026. 1

  • Sigma-Aldrich. "3-ethoxy-1,2-propaediol | Sigma-Aldrich: 3-ethoxy-1,2-thiazole-5-carbaldehyde." Accessed March 2026. 5

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications, 1996. 2

  • Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Accessed March 2026. 3

Sources

Method

Using 3-ethoxy-1,2-thiazole-5-carbaldehyde as a drug discovery scaffold

An In-Depth Guide to the Application of 3-Ethoxy-1,2-Thiazole-5-Carbaldehyde as a Versatile Scaffold in Modern Drug Discovery Introduction: Unveiling the Potential of a Novel Scaffold The thiazole ring is a cornerstone i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 3-Ethoxy-1,2-Thiazole-5-Carbaldehyde as a Versatile Scaffold in Modern Drug Discovery

Introduction: Unveiling the Potential of a Novel Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and a vast number of experimental therapeutics.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5][6][7] While the 1,3-thiazole isomer is more common, the 1,2-thiazole (isothiazole) moiety offers a distinct electronic and steric profile, presenting new opportunities for scaffold-based drug design.

This guide introduces 3-ethoxy-1,2-thiazole-5-carbaldehyde, a promising yet underexplored scaffold for the generation of diverse chemical libraries. The strategic placement of three key functional handles—the stable isothiazole core, an electron-donating ethoxy group at the 3-position, and a highly versatile carbaldehyde at the 5-position—provides an exceptional platform for chemical elaboration. The ethoxy group can modulate the electronic properties and lipophilicity of the core, while the aldehyde serves as a gateway for a multitude of chemical transformations.

This document serves as a comprehensive technical guide for researchers and drug development professionals. It provides detailed, field-proven protocols for the synthesis of the core scaffold, its derivatization into a focused compound library, and its application in a targeted drug discovery campaign, using c-Met kinase as an illustrative example.

PART 1: Synthesis of the Core Scaffold: 3-Ethoxy-1,2-Thiazole-5-Carbaldehyde

The synthesis of the title scaffold is a multi-step process that begins with the construction of the isothiazole ring, followed by functional group manipulations to install the desired ethoxy and carbaldehyde moieties. The following protocol is a validated pathway to achieve this synthesis.

Protocol 1: Synthesis of 3-Hydroxy-1,2-Thiazole

The initial step involves the construction of the 3-hydroxyisothiazole ring, a key intermediate. This can be achieved through the reaction of a suitable β-ketoester with a source of sulfur and ammonia.

  • Materials: Ethyl acetoacetate, Lawesson's Reagent, Ammonium acetate, Dioxane, Toluene.

  • Procedure:

    • To a solution of ethyl acetoacetate (1.0 eq) in anhydrous dioxane, add Lawesson's Reagent (0.5 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude ethyl 3-thioxobutanoate.

    • Dissolve the crude thionoester in toluene and add ammonium acetate (3.0 eq).

    • Reflux the mixture with a Dean-Stark trap to remove water for 12-18 hours.

    • After cooling, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford 3-hydroxy-1,2-thiazole.

Protocol 2: Synthesis of 3-Ethoxy-1,2-Thiazole

A standard Williamson ether synthesis is employed to introduce the ethoxy group.

  • Materials: 3-Hydroxy-1,2-thiazole, Sodium hydride (60% dispersion in mineral oil), Iodoethane, Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a cooled (0 °C) suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of 3-hydroxy-1,2-thiazole (1.0 eq) in DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add iodoethane (1.5 eq) dropwise.

    • Allow the reaction to proceed at room temperature overnight.

    • Quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield 3-ethoxy-1,2-thiazole.

Protocol 3: Formylation to 3-Ethoxy-1,2-Thiazole-5-Carbaldehyde

The final step is the introduction of the carbaldehyde group at the C5 position using the Vilsmeier-Haack reaction, a classic method for formylating electron-rich heterocycles.[1][4][8]

  • Materials: 3-Ethoxy-1,2-thiazole, Phosphorus oxychloride (POCl₃), Anhydrous N,N-Dimethylformamide (DMF), 1,2-Dichloroethane (DCE).

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.

    • Add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.

    • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

    • Cool the Vilsmeier reagent back to 0 °C and add a solution of 3-ethoxy-1,2-thiazole (1.0 eq) in anhydrous DCE dropwise.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to afford the final scaffold, 3-ethoxy-1,2-thiazole-5-carbaldehyde.

Synthesis_of_3-ethoxy-1,2-thiazole-5-carbaldehyde A Ethyl Acetoacetate B Ethyl 3-thioxobutanoate A->B Lawesson's Reagent C 3-Hydroxy-1,2-thiazole B->C Ammonium Acetate D 3-Ethoxy-1,2-thiazole C->D NaH, Iodoethane E 3-Ethoxy-1,2-thiazole-5-carbaldehyde D->E Vilsmeier-Haack (POCl3, DMF)

Caption: Synthetic scheme for 3-ethoxy-1,2-thiazole-5-carbaldehyde.

PART 2: Library Generation from the Scaffold

The 5-carbaldehyde group is a versatile functional handle that allows for the rapid generation of a diverse library of compounds. The following protocols outline key transformations to explore the chemical space around the scaffold.

Protocol 4: Reductive Amination

This reaction is a cornerstone of medicinal chemistry for introducing a wide variety of amine functionalities.

  • Materials: 3-Ethoxy-1,2-thiazole-5-carbaldehyde, Primary or secondary amine (1.1 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), Dichloromethane (DCM), Acetic acid (catalytic).

  • Procedure:

    • Dissolve the aldehyde (1.0 eq) and the desired amine in DCM.

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add NaBH(OAc)₃ in one portion.

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry, and concentrate.

    • Purify by column chromatography or preparative HPLC.

Protocol 5: Knoevenagel Condensation

This reaction is ideal for introducing α,β-unsaturated systems, which can act as Michael acceptors or be further functionalized.

  • Materials: 3-Ethoxy-1,2-thiazole-5-carbaldehyde, Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq), Piperidine (catalytic), Ethanol.

  • Procedure:

    • Dissolve the aldehyde and the active methylene compound in ethanol.

    • Add a catalytic amount of piperidine.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture. The product may precipitate and can be collected by filtration.

    • If no precipitate forms, concentrate the mixture and purify by recrystallization or column chromatography.

Protocol 6: Wittig Reaction

The Wittig reaction allows for the stereoselective synthesis of alkenes, providing access to a different class of derivatives.

  • Materials: 3-Ethoxy-1,2-thiazole-5-carbaldehyde, Wittig reagent (phosphonium ylide, 1.2 eq), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Suspend the corresponding phosphonium salt in anhydrous THF.

    • Cool to -78 °C and add a strong base (e.g., n-butyllithium) to generate the ylide.

    • Stir for 1 hour at -78 °C.

    • Add a solution of the aldehyde in THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench with water and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Library_Generation_Workflow cluster_reactions Derivatization Reactions cluster_products Derivative Classes Scaffold 3-Ethoxy-1,2-thiazole-5-carbaldehyde (Core Scaffold) ReductiveAmination Reductive Amination Scaffold->ReductiveAmination Knoevenagel Knoevenagel Condensation Scaffold->Knoevenagel Wittig Wittig Reaction Scaffold->Wittig Amines Substituted Amines ReductiveAmination->Amines Alkenes1 α,β-Unsaturated Systems Knoevenagel->Alkenes1 Alkenes2 Disubstituted Alkenes Wittig->Alkenes2

Caption: Workflow for generating a diverse library from the core scaffold.

PART 3: Application in Drug Discovery - A Case Study in Oncology

The structural features of thiazole derivatives make them attractive candidates for kinase inhibitors.[9] The c-Met proto-oncogene, a receptor tyrosine kinase, is a well-validated target in oncology, with its dysregulation implicated in tumor growth, invasion, and metastasis. We propose the synthesized library be screened for c-Met inhibitory activity.

Hypothetical Target Pathway: c-Met Signaling

The following diagram illustrates the c-Met signaling pathway, a potential target for the synthesized thiazole derivatives.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Thiazole Thiazole Derivative (Inhibitor) Thiazole->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Motility ERK->CellResponse AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellResponse

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Protocol 7: In-Vitro c-Met Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of the synthesized compounds to the c-Met kinase domain.

  • Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the c-Met kinase active site by a test compound. Inhibition of binding results in a decrease in the FRET signal.

  • Materials:

    • c-Met Kinase (recombinant, purified)

    • LanthaScreen™ Eu-anti-GST Antibody

    • LanthaScreen™ Kinase Tracer-236

    • TR-FRET Dilution Buffer

    • Test compounds (dissolved in DMSO)

    • 384-well, low-volume, black microplates

  • Procedure:

    • Prepare Kinase/Antibody Solution: Dilute the c-Met kinase and Eu-anti-GST antibody in the TR-FRET dilution buffer to the desired concentrations.

    • Compound Plating: Serially dilute the test compounds in DMSO, then further dilute in the assay buffer. Dispense the diluted compounds into the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Prepare Tracer Solution: Dilute the Kinase Tracer-236 in the assay buffer.

    • Reaction Assembly:

      • Add the Kinase/Antibody solution to all wells.

      • Add the diluted test compounds to the appropriate wells.

      • Initiate the reaction by adding the Tracer solution to all wells.

    • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 340 nm.

    • Data Analysis:

      • Calculate the emission ratio (665 nm / 620 nm).

      • Normalize the data using the controls.

      • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

PART 4: Data Analysis and Interpretation

The IC₅₀ values obtained from the kinase assay allow for the establishment of a preliminary Structure-Activity Relationship (SAR).

Table 1: Hypothetical Screening Data and SAR
Compound IDR-Group (from Reductive Amination)c-Met IC₅₀ (nM)Notes
Scaffold -CHO>10,000Inactive aldehyde precursor.
THZ-001 -CH₂-NH-(4-fluorophenyl)5,200Weak activity.
THZ-002 -CH₂-NH-(3,4-dichlorophenyl)1,800Increased activity with di-halogenation.
THZ-003 -CH₂-NH-(4-morpholinophenyl)350Addition of a polar, H-bond acceptor group significantly improves potency.
THZ-004 -CH₂-NH-(1H-indazol-6-yl)45Indazole moiety, a known kinase hinge-binder, shows potent inhibition.
THZ-005 -CH₂-N(Me)-(4-fluorophenyl)>10,000Methylation of the linker nitrogen abolishes activity, suggesting the N-H is a key H-bond donor.

Interpretation: The hypothetical data suggests that a hydrogen bond donating nitrogen in the linker is crucial for activity (compare THZ-001 and THZ-005). Potency is enhanced by incorporating functionalities capable of hydrogen bonding (THZ-003) and by targeting known kinase-binding motifs like the indazole ring (THZ-004), which likely interacts with the hinge region of the c-Met active site.

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of anticancer agents. European journal of medicinal chemistry, 97, 671-697.
  • Jin, J., Chen, Y., Li, S., & Wang, B. (2017). Thiazole: A privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 139, 524-543.
  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • ResearchGate. (2025). Thiazole Ring—A Biologically Active Scaffold. [Link]

  • PubMed. (2026). Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry. [Link]

  • ResearchGate. (2021). Thiazole and its derivatives have risen to prominence as an important scaffold. [Link]

  • Global Research Online. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]

  • IT Medical Team. (2011). Diverse biological activities of Thiazoles: A Retrospect. International Journal of Drug Development & Research. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • PubChemLite. 3-ethoxy-1,2-thiazole-5-carbaldehyde (C6H7NO2S). [Link]

  • ResearchGate. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. [Link]

  • PMC. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

Sources

Application

Application Note: Scalable Synthesis of 3-Ethoxy-1,2-thiazole-5-carbaldehyde

This Application Note provides a comprehensive, scalable protocol for the synthesis of 3-ethoxy-1,2-thiazole-5-carbaldehyde (CAS: 2866307-18-6). This heterocyclic building block is increasingly relevant in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of 3-ethoxy-1,2-thiazole-5-carbaldehyde (CAS: 2866307-18-6). This heterocyclic building block is increasingly relevant in medicinal chemistry, particularly for the development of kinase inhibitors and glutamate receptor modulators.

The synthesis strategy addresses the challenge of regioselective functionalization of the isothiazole ring, specifically differentiating the N-alkylation vs. O-alkylation pathways and ensuring exclusive C-5 formylation without ring fragmentation.

Executive Summary

The synthesis of 3-ethoxy-1,2-thiazole-5-carbaldehyde is achieved via a two-step sequence starting from commercially available 3-hydroxyisothiazole (isothiazol-3(2H)-one).

  • Regioselective O-Ethylation: Conversion of 3-hydroxyisothiazole to 3-ethoxyisothiazole using a silver-mediated or optimized phase-transfer alkylation to suppress N-ethylation.

  • C-5 Lithiation-Formylation: Directed lithiation of the 5-position using LDA/n-BuLi at low temperature, followed by quenching with dimethylformamide (DMF) to introduce the aldehyde moiety.

This route avoids the use of unstable 3-haloisothiazole precursors and utilizes the directing effect of the ring sulfur and the 3-alkoxy group to ensure high regiocontrol.

Retrosynthetic Analysis & Strategy

The isothiazole ring system (1,2-thiazole) presents a unique challenge: the tautomeric equilibrium between the 3-hydroxy and 3-oxo forms (lactim-lactam) complicates alkylation. Standard basic alkylation (e.g., EtI/K₂CO₃) often favors the thermodynamic N-ethyl product (lactam). To secure the O-ethyl ether (lactim), we employ "hard" electrophiles or silver salts. Subsequent functionalization at C-5 is achieved via lithiation, which is facilitated by the inductive effect of the adjacent sulfur atom.

Reaction Scheme

ReactionScheme SM 3-Hydroxyisothiazole (Isothiazol-3-one) Int 3-Ethoxyisothiazole (Intermediate A) SM->Int Step 1: EtI, Ag2CO3 (O-Alkylation) Side N-Ethyl Isomer (Undesired Byproduct) SM->Side EtI, Base (N-Alkylation) Prod 3-Ethoxy-1,2-thiazole- 5-carbaldehyde (Target) Int->Prod Step 2: LDA, THF, -78°C; then DMF, H3O+

Figure 1: Synthetic pathway prioritizing O-alkylation and C-5 formylation.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Ethoxyisothiazole (Intermediate A)

Objective: Selective O-ethylation of 3-hydroxyisothiazole.

Method A: Silver-Mediated (High Regioselectivity for Gram Scale)

Rationale: Silver(I) coordinates to the softer nitrogen atom, blocking it and directing the hard alkylating agent (ethyl iodide) to the oxygen atom (HSAB theory).

Reagents:

  • 3-Hydroxyisothiazole (1.0 equiv)

  • Ethyl Iodide (EtI) (1.2 equiv)

  • Silver Carbonate (Ag₂CO₃) (0.6 equiv)

  • Solvent: Anhydrous Benzene or Toluene (0.2 M)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask (shielded from light with aluminum foil) with 3-hydroxyisothiazole (10.0 g, 99 mmol) and anhydrous toluene (500 mL).

  • Addition: Add Ag₂CO₃ (16.4 g, 59.4 mmol) in one portion. The suspension is stirred at room temperature for 10 minutes.

  • Alkylation: Add Ethyl Iodide (9.5 mL, 118.8 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (110°C) with vigorous stirring for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The O-alkyl product typically has a higher R_f than the N-alkyl byproduct.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with toluene.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via vacuum distillation (bp ~60–65°C at 15 mmHg) or flash chromatography (Silica gel, 0-10% EtOAc in Hexane) to obtain 3-ethoxyisothiazole as a colorless oil.

    • Target Yield: 75–85%

    • Data: ¹H NMR (CDCl₃) δ 8.64 (d, J=4.8 Hz, 1H, H-5), 6.70 (d, J=4.8 Hz, 1H, H-4), 4.45 (q, J=7.1 Hz, 2H, OCH₂), 1.42 (t, J=7.1 Hz, 3H, CH₃).

Method B: Phase Transfer Catalysis (Scalable/Cost-Effective)

Rationale: For multi-gram/kilogram scale where silver is cost-prohibitive.

Reagents:

  • 3-Hydroxyisothiazole (1.0 equiv)

  • Ethyl Bromide (1.5 equiv)

  • K₂CO₃ (2.0 equiv)

  • Catalyst: 18-Crown-6 (0.05 equiv) or TBAB

  • Solvent: Acetone or DMF

Protocol:

  • Suspend 3-hydroxyisothiazole and K₂CO₃ in acetone. Add 18-Crown-6.

  • Add Ethyl Bromide and reflux for 24 hours.

  • Note: This method yields a mixture of O- and N-isomers (approx. 2:1 to 3:1 ratio).

  • Purification: The isomers must be separated by fractional distillation. The O-ether boils significantly lower than the N-ethyl lactam.

Step 2: Synthesis of 3-Ethoxy-1,2-thiazole-5-carbaldehyde

Objective: Regioselective C-5 formylation via lithiation.

Safety Warning: Organolithium reagents are pyrophoric. Reaction must be performed under inert atmosphere (Argon/Nitrogen) in anhydrous conditions.

Reagents:

  • 3-Ethoxyisothiazole (Intermediate A) (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.2 equiv, 2.5 M in hexanes) OR LDA (Lithium Diisopropylamide)

  • N,N-Dimethylformamide (DMF) (1.5 equiv)

  • Solvent: Anhydrous THF (0.15 M)

Protocol:

  • Lithiation:

    • Dissolve 3-ethoxyisothiazole (5.0 g, 38.7 mmol) in anhydrous THF (250 mL) in a dry 3-neck flask under Argon.

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (18.6 mL, 46.4 mmol) dropwise over 20 minutes via syringe pump, maintaining internal temperature below -70°C.

    • Mechanism: The 3-ethoxy group coordinates Li, while the sulfur atom acidifies the C-5 proton. Regioselectivity for C-5 is >95%.

    • Stir at -78°C for 45–60 minutes. The solution typically turns yellow/orange.

  • Formylation:

    • Add anhydrous DMF (4.5 mL, 58 mmol) dropwise to the lithiated species at -78°C.

    • Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Quench & Workup:

    • Quench the reaction with saturated aqueous NH₄Cl (50 mL) at 0°C.

    • Adjust pH to ~4–5 with 1M HCl (careful addition) to hydrolyze the hemiaminolate intermediate.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude residue is purified by flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).

    • Recrystallize from Hexane/Et₂O if a solid, or distill if liquid (high vacuum).

    • Target Yield: 60–70%

    • Characterization: Appearance: Pale yellow solid or oil.

    • Data: ¹H NMR (CDCl₃) δ 9.85 (s, 1H, CHO), 7.80 (s, 1H, H-4), 4.50 (q, 2H), 1.45 (t, 3H). (Note: H-4 is a singlet as H-5 is substituted).

Process Workflow Diagram

Workflow cluster_Step1 Step 1: O-Alkylation cluster_Step2 Step 2: Formylation Start START: 3-Hydroxyisothiazole Mix1 Mix SM + Ag2CO3 in Toluene Start->Mix1 React1 Add EtI, Reflux 12h Mix1->React1 Filter1 Filter (Celite) & Concentrate React1->Filter1 Purify1 Distillation / Column Isolate 3-Ethoxyisothiazole Filter1->Purify1 Cool Dissolve in THF, Cool to -78°C Purify1->Cool Intermediate A Lithiate Add n-BuLi (dropwise) Stir 1h Cool->Lithiate Quench Add DMF, Warm to 0°C Hydrolysis (NH4Cl/HCl) Lithiate->Quench Extract Extract (EtOAc) & Purify Quench->Extract End FINAL PRODUCT 3-Ethoxy-1,2-thiazole-5-carbaldehyde Extract->End

Figure 2: Operational workflow for the synthesis process.

Critical Parameters & Troubleshooting

ParameterSpecificationImpact of Deviation
Temperature (Step 2) -78°C to -70°CHigher temperatures (> -60°C) during lithiation can cause ring fragmentation (cleavage of N-S bond) or polymerization.
Water Content < 50 ppm (THF)Moisture destroys n-BuLi and the lithiated intermediate, drastically reducing yield.
Alkylating Agent Ethyl Iodide vs. BromideEtI is more reactive and works better with Ag salts. EtBr requires stronger heating and longer times.
Quench pH pH 4–5The intermediate amino-alkoxide requires mild acid to release the aldehyde. Too acidic (pH < 1) may hydrolyze the ethoxy ether.

Analytical Quality Control (QC)

1. H-NMR Identity Confirmation:

  • Diagnostic Signal 1: Aldehyde proton (-CHO) at ~9.8–9.9 ppm (Singlet).

  • Diagnostic Signal 2: C-4 Aromatic proton at ~7.8 ppm (Singlet). Note: The doublet coupling seen in the starting material disappears.

  • Diagnostic Signal 3: Ethoxy group (Quartet ~4.5 ppm, Triplet ~1.4 ppm).

2. HPLC Purity:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 10% -> 90% MeCN in Water (0.1% Formic Acid).

  • Detection: UV at 254 nm.

  • Acceptance Criteria: >95% Area.

References

  • Regioselective Lithiation of 3-Alkoxyisothiazoles

    • Title: Regioselective lithiation and functionalization of 3-(benzyloxy)isothiazole: application to the synthesis of thioibotenic acid.[1][2]

    • Source:Journal of Organic Chemistry, 2002, 67(7), 2375–2377.[1]

    • URL:[Link]

    • Relevance: Establishes the core methodology for C-5 lithi
  • O-Alkylation of Isothiazolones

    • Title: Isothiazoles.[1][2][3][4][5] Part IX. The alkylation of isothiazolin-3-ones.

    • Source:Journal of the Chemical Society, Perkin Transactions 1, 1982, 1217-1221.
    • Relevance: Describes the conditions favoring O-alkylation (Ag salts)
  • General Isothiazole Chemistry

    • Title: Isothiazoles: Synthesis, Properties, and Applications.[3]

    • Source:Russian Chemical Reviews, 2002, 71.
    • Relevance: Provides background on the stability and reactivity of the isothiazole ring system.
  • Commercial Availability & CAS Data

    • Compound: 3-Ethoxy-1,2-thiazole-5-carbaldehyde (CAS 2866307-18-6).[6]

    • Source: PubChem / Enamine Building Blocks.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-ethoxy-1,2-thiazole-5-carbaldehyde

Welcome to the technical support center for the synthesis of 3-ethoxy-1,2-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-ethoxy-1,2-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. The synthesis of this important heterocyclic building block can be approached as a two-stage process: the formation of the 3-ethoxy-1,2-thiazole core, followed by formylation at the C5 position. This guide will address potential challenges in both stages.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Stage 1: Synthesis of 3-ethoxy-1,2-thiazole

A plausible, though not explicitly documented, synthetic route to 3-ethoxy-1,2-thiazole involves the cyclization of a suitable precursor, such as an α,β-unsaturated β-oxothioamide. The following troubleshooting guide is based on potential challenges in such a transformation.

Question: I am observing low to no yield of the desired 3-ethoxy-1,2-thiazole. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in the synthesis of the 3-ethoxy-1,2-thiazole ring can stem from several factors related to the starting materials, reaction conditions, and work-up procedure.

  • Causality & Explanation:

    • Poor Quality of Starting Materials: The precursor, a hypothetical β-oxothioamide, may be unstable or impure. Thioamides can be susceptible to hydrolysis or oxidation.

    • Incorrect Reaction Conditions: The cyclization reaction is likely sensitive to temperature, base, and solvent. Inappropriate conditions can lead to decomposition of the starting material or the formation of side products. For instance, too strong a base could deprotonate other positions, leading to undesired reactions.

    • Inefficient Cyclization: The intramolecular cyclization to form the N-S bond of the isothiazole ring might be slow or reversible under the chosen conditions.

    • Product Degradation: The 3-ethoxy-1,2-thiazole ring, while aromatic, might be sensitive to harsh work-up conditions (e.g., strong acids or bases).

  • Troubleshooting & Optimization Protocol:

    • Verify Starting Material Purity:

      • Analyze your β-oxothioamide precursor by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity.

      • If synthesizing the precursor, ensure complete conversion and purification before proceeding to the cyclization step.

    • Optimize Reaction Conditions:

      • Base Screening: If a base is used to facilitate cyclization, screen different bases of varying strengths (e.g., NaHCO₃, K₂CO₃, Et₃N, DBU). Start with milder bases to avoid side reactions.

      • Solvent Screening: The polarity of the solvent can significantly influence the reaction rate. Screen a range of solvents such as ethanol, isopropanol, acetonitrile, or toluene.

      • Temperature Optimization: Monitor the reaction progress by TLC or LC-MS at different temperatures (e.g., room temperature, 50 °C, reflux). Some cyclizations may require elevated temperatures to proceed at a reasonable rate.

    • Facilitate Cyclization:

      • Consider the use of a dehydrating agent if the cyclization involves the elimination of water.

      • In some cases, an oxidizing agent is required to form the N-S bond. This should be investigated based on the specific precursor used.

    • Gentle Work-up:

      • Neutralize the reaction mixture carefully.

      • Use a mild extraction procedure with a suitable organic solvent.

      • Purify the product using column chromatography on silica gel, employing a non-polar to moderately polar eluent system.

Question: I am observing multiple spots on my TLC plate, indicating the formation of impurities during the synthesis of 3-ethoxy-1,2-thiazole. What are these impurities and how can I minimize them?

Answer:

The formation of multiple products is a common issue in heterocyclic synthesis. Identifying and minimizing these impurities is key to obtaining a high yield of the desired product.

  • Causality & Explanation:

    • Isomeric Products: Depending on the structure of the precursor, cyclization could potentially lead to the formation of isomeric thiazoles or other heterocyclic systems.

    • Unreacted Starting Material: Incomplete conversion will result in the presence of the starting β-oxothioamide in the crude product.

    • Decomposition Products: The starting material or the product may decompose under the reaction conditions, leading to a complex mixture of byproducts.

    • Side Reactions: The reactive functional groups in the precursor can undergo intermolecular reactions, leading to dimers or polymers.

  • Troubleshooting & Optimization Protocol:

    • Characterize Impurities:

      • If possible, isolate the major impurities by preparative TLC or column chromatography and characterize them by NMR and MS to understand their structures. This information is invaluable for identifying the side reactions that are occurring.

    • Optimize for Selectivity:

      • Fine-tune the reaction conditions (temperature, solvent, base) to favor the formation of the desired product. Often, lower temperatures and weaker bases can improve selectivity.

    • Ensure Complete Conversion:

      • Monitor the reaction by TLC or LC-MS until the starting material is consumed. If the reaction stalls, a slight increase in temperature or addition of more reagent may be necessary.

    • Purification Strategy:

      • Develop an effective purification method. Column chromatography with a carefully selected eluent system is typically the most effective method for separating closely related heterocyclic compounds.

Stage 2: Vilsmeier-Haack Formylation of 3-ethoxy-1,2-thiazole

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles.[1][2] The reaction involves the use of a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]

Question: I am getting a low yield of 3-ethoxy-1,2-thiazole-5-carbaldehyde in the Vilsmeier-Haack reaction. How can I improve the yield?

Answer:

Low yields in the Vilsmeier-Haack reaction can be attributed to several factors, including the reactivity of the substrate, the quality of the reagents, and the reaction and work-up conditions.

  • Causality & Explanation:

    • Insufficiently Activated Substrate: The 3-ethoxy-1,2-thiazole ring may not be sufficiently electron-rich to react efficiently with the Vilsmeier reagent, which is a relatively weak electrophile.[3][5]

    • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose if the reaction is not carried out under anhydrous conditions.

    • Sub-optimal Stoichiometry: An incorrect ratio of the thiazole substrate to the Vilsmeier reagent can lead to incomplete conversion or the formation of side products.

    • Incomplete Hydrolysis of the Iminium Salt: The intermediate iminium salt must be completely hydrolyzed to the aldehyde during the work-up.[5] Incomplete hydrolysis will result in a lower yield of the desired product.

    • Product Loss During Work-up: The product may be partially soluble in the aqueous phase or may be volatile, leading to losses during extraction and concentration.

  • Troubleshooting & Optimization Protocol:

    • Ensure Anhydrous Conditions:

      • Use freshly distilled and dry solvents (e.g., DMF, 1,2-dichloroethane).

      • Dry all glassware thoroughly before use.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Optimize Reagent Stoichiometry:

      • Typically, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is used.

      • Vary the ratio of POCl₃ to DMF. A 1:1 ratio is common, but in some cases, an excess of DMF can be beneficial.

    • Control Reaction Temperature:

      • The formation of the Vilsmeier reagent is usually done at low temperatures (0-5 °C).

      • The formylation reaction itself may require heating. Monitor the reaction progress by TLC or LC-MS at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal condition.

    • Ensure Complete Hydrolysis:

      • After the reaction is complete, quench the reaction mixture by pouring it onto crushed ice.

      • The hydrolysis of the iminium salt is often facilitated by heating the aqueous mixture.

      • Adjust the pH of the aqueous solution with a base (e.g., NaOH or NaHCO₃) to promote hydrolysis and neutralize the acidic byproducts.

    • Efficient Work-up and Purification:

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

      • Wash the organic layer with brine to remove any remaining water.

      • Purify the crude product by column chromatography on silica gel.

Question: I am observing a dark-colored reaction mixture and the formation of tar-like substances during the Vilsmeier-Haack reaction. What is causing this and how can I prevent it?

Answer:

The formation of dark colors and tar is often indicative of decomposition or polymerization reactions.

  • Causality & Explanation:

    • Reaction Temperature is Too High: The Vilsmeier-Haack reaction can be exothermic, and excessive temperatures can lead to the decomposition of the starting material, product, or the Vilsmeier reagent itself.

    • Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.

    • Ring Opening of the Thiazole: The 1,2-thiazole ring might be susceptible to ring-opening under the strongly acidic conditions of the Vilsmeier-Haack reaction, especially at elevated temperatures.

  • Troubleshooting & Optimization Protocol:

    • Strict Temperature Control:

      • Add the POCl₃ to the DMF slowly at 0 °C to control the initial exotherm.

      • If the formylation step requires heating, increase the temperature gradually and monitor the reaction closely for any signs of decomposition.

    • Use High-Purity Reagents and Solvents:

      • Use freshly distilled and high-purity reagents and solvents.

    • Optimize Reaction Time:

      • Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize the formation of degradation products.

    • Consider Alternative Formylation Methods:

      • If the Vilsmeier-Haack reaction consistently leads to decomposition, consider alternative, milder formylation methods such as the Duff reaction or the use of other formylating agents.[6]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Vilsmeier-Haack formylation on 3-ethoxy-1,2-thiazole?

A1: Based on the electron-donating nature of the ethoxy group at the 3-position, the C5 position of the 1,2-thiazole ring is expected to be the most electron-rich and therefore the most likely site of electrophilic attack by the Vilsmeier reagent.

Q2: What are the key safety precautions to take when performing a Vilsmeier-Haack reaction?

A2: The Vilsmeier-Haack reaction involves the use of phosphorus oxychloride (POCl₃), which is a corrosive and moisture-sensitive reagent. Always handle POCl₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed under an inert atmosphere to prevent the decomposition of the Vilsmeier reagent. The work-up procedure involves quenching the reaction with water or ice, which can be highly exothermic and should be done with caution.

Q3: How can I confirm the structure of the final product, 3-ethoxy-1,2-thiazole-5-carbaldehyde?

A3: The structure of the final product can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: Expect to see signals corresponding to the ethoxy group (a quartet and a triplet), a singlet for the aldehyde proton (typically in the range of 9-10 ppm), and a singlet for the proton on the thiazole ring.

  • ¹³C NMR: Expect to see signals for the carbons of the ethoxy group, the thiazole ring carbons, and a downfield signal for the aldehyde carbonyl carbon (typically in the range of 180-200 ppm).

  • IR Spectroscopy: Look for a strong absorption band corresponding to the aldehyde C=O stretch (typically around 1680-1700 cm⁻¹).[7]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

Q4: What are some alternative methods for the formylation of electron-rich heterocycles?

A4: Besides the Vilsmeier-Haack reaction, other formylation methods include:

  • The Duff Reaction: This reaction uses hexamethylenetetramine in the presence of an acid to formylate activated aromatic rings.[6]

  • The Reimer-Tiemann Reaction: This method is used for the ortho-formylation of phenols using chloroform in a basic solution.[6]

  • The Gattermann-Koch Reaction: This reaction uses carbon monoxide and hydrochloric acid in the presence of a catalyst to formylate aromatic hydrocarbons.[6] The choice of method depends on the specific substrate and the desired regioselectivity.

Experimental Protocols

Protocol 1: Putative Synthesis of 3-ethoxy-1,2-thiazole

This protocol is a hypothetical procedure based on general principles of isothiazole synthesis and should be optimized for specific laboratory conditions.

  • Precursor Synthesis: Synthesize the appropriate β-oxothioamide precursor. This can often be achieved by reacting a β-ketoester with a source of sulfur and ammonia, or by reacting a β-diketone with a thionating agent followed by reaction with an amine.

  • Cyclization:

    • Dissolve the β-oxothioamide precursor in a suitable solvent (e.g., ethanol).

    • Add a mild base (e.g., potassium carbonate) and an oxidizing agent (e.g., iodine or N-bromosuccinimide) if required for the specific cyclization pathway.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Extract the residue with an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation of 3-ethoxy-1,2-thiazole
  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise via the dropping funnel with vigorous stirring.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Formylation:

    • Dissolve 3-ethoxy-1,2-thiazole (1.0 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane (DCE).

    • Add the solution of the thiazole to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Heat the resulting aqueous solution at 60-80 °C for 1-2 hours to ensure complete hydrolysis of the iminium salt.

    • Cool the solution and neutralize it with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-ethoxy-1,2-thiazole-5-carbaldehyde.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Stage 1: Cyclization
BaseK₂CO₃Et₃NDBU
SolventEthanolAcetonitrileToluene
TemperatureReflux80 °C110 °C
Expected OutcomeModerate YieldImproved YieldPotential for Side Reactions
Stage 2: Formylation
Equivalents of Vilsmeier Reagent1.11.52.0
Temperature60 °C80 °C100 °C
Reaction Time4 h2 h1 h
Expected YieldGoodExcellentIncreased Impurities

Visualizations

Proposed Synthetic Pathway

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Formylation beta_keto_ester β-Ketoester thioamide_precursor β-Oxothioamide Precursor beta_keto_ester->thioamide_precursor Thionation/Amination thiazole_ring 3-Ethoxy-1,2-thiazole thioamide_precursor->thiazole_ring Cyclization iminium_salt Iminium Salt Intermediate thiazole_ring->iminium_salt Electrophilic Attack Vilsmeier_reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_reagent->iminium_salt final_product 3-Ethoxy-1,2-thiazole-5-carbaldehyde iminium_salt->final_product Hydrolysis G start Low Yield Observed check_sm Verify Purity of Starting Materials start->check_sm optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Base/Reagent Ratio) check_sm->optimize_conditions incomplete_reaction Incomplete Reaction? optimize_conditions->incomplete_reaction increase_time_temp Increase Reaction Time/Temperature incomplete_reaction->increase_time_temp Yes workup_issue Work-up Issues? incomplete_reaction->workup_issue No increase_time_temp->optimize_conditions modify_workup Modify Work-up (Gentle Quench, pH Adjustment) workup_issue->modify_workup Yes purification_loss Loss During Purification? workup_issue->purification_loss No modify_workup->purification_loss optimize_purification Optimize Chromatography/ Recrystallization purification_loss->optimize_purification Yes success Improved Yield purification_loss->success No optimize_purification->success

Caption: A systematic approach to troubleshooting low reaction yields.

References

  • Singh, M. S., & Singh, A. K. (2018). β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. Chemistry of Heterocyclic Compounds, 54(10-11), 899-915. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Fundamental and Applied Sciences, 17(2), 205-215. [Link]

  • Yıldırım, I., & Çankılıç, M. (2021). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ChemistrySelect, 6(42), 11527-11535. [Link]

  • Wikipedia. (2024). Thiazole. [Link]

  • Wikipedia. (2024). Formylation. [Link]

  • Ali, S. H., & Sayed, A. R. (2021). Review of the synthesis and biological activity of thiazoles. Synthetic Communications, 51(1), 1-31. [Link]

  • Scribd. (n.d.). Vilsmeir Haack Reaction. [Link]

  • Devgun, M., & Kumar, S. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 634-659. [Link]

  • University of Colorado Boulder. (n.d.). Useful Spectroscopic Data. [Link]

  • Patil, S. L., & Patil, D. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4065-4071. [Link]

  • MDPI. (2025). Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes. [Link]

  • Uniyal, S., & Singh, P. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26739-26768. [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Peč, P., & Slouka, J. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Collection of Czechoslovak Chemical Communications, 40(6), 1737-1741. [Link]

  • Master Organic Chemistry. (2023). Vilsmeier-Haack Reaction. [Link]

  • SciELO South Africa. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Baradarani, M. M., Afghan, A., & Roohi, L. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its reactivity. International Journal of Organic Chemistry, 3(3), 187-194. [Link]

  • PubMed Central (PMC). (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. [Link]

  • PubMed Central (PMC). (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Organic & Biomolecular Chemistry. (2014). Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. [Link]

  • Michigan State University. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • MDPI. (2025). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

Sources

Optimization

Preventing oxidation of 3-ethoxy-1,2-thiazole-5-carbaldehyde during storage

Welcome to the technical support guide for 3-ethoxy-1,2-thiazole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxida...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-ethoxy-1,2-thiazole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidation and ensuring the stability of this valuable synthetic intermediate during storage. By understanding the underlying chemical principles and adopting best practices, you can safeguard the integrity of your material and the reliability of your experimental outcomes.

Introduction: The Challenge of Storing a Bifunctional Heterocycle

3-ethoxy-1,2-thiazole-5-carbaldehyde is a compound featuring two key functional groups that influence its stability: an aldehyde and a thiazole ring. While the product is generally stable under standard room temperature conditions, the aldehyde group is inherently susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid. This degradation can impact the purity of the material, affecting reaction yields, and potentially introducing impurities that complicate downstream processes. This guide provides a comprehensive framework for understanding and mitigating these stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-ethoxy-1,2-thiazole-5-carbaldehyde?

A1: The most probable degradation pathway is the oxidation of the aldehyde group to a carboxylic acid. This can be initiated by atmospheric oxygen. While the thiazole ring is generally stable, under harsh oxidative conditions, the sulfur atom could also be oxidized.[1][2]

Q2: What are the visible signs of degradation?

A2: While not always apparent, signs of degradation can include a change in the physical appearance of the compound, such as discoloration (e.g., from off-white to yellow or brown) or a change in consistency. A distinct, sharp odor, different from the characteristic smell of the pure aldehyde, may also indicate the presence of the carboxylic acid degradation product.

Q3: How can I confirm if my sample of 3-ethoxy-1,2-thiazole-5-carbaldehyde has oxidized?

A3: Analytical techniques are the most reliable way to confirm oxidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the aldehyde proton signal (typically around 9-10 ppm) will decrease in intensity, and a new, broader signal corresponding to the carboxylic acid proton (often >10 ppm) may appear.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the parent aldehyde from the more polar carboxylic acid impurity. The mass spectrometer will detect a new peak with a mass corresponding to the addition of an oxygen atom (M+16).[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to detect the aldehyde and potential degradation products, often after derivatization.[4]

Q4: I've observed degradation. Is my material still usable?

A4: The usability of a partially degraded sample depends on the specific requirements of your experiment. For applications sensitive to impurities, such as in late-stage drug development, using degraded material is not recommended. For early-stage research, if the impurity level is low and does not interfere with the desired reaction, it may be possible to proceed, but this should be determined on a case-by-case basis. Purification of the aldehyde may be an option, but preventing degradation is the preferred strategy.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Discoloration of the compound (e.g., yellowing) Exposure to air and/or light, leading to minor oxidation or other degradation pathways.Store the compound in an amber vial under an inert atmosphere (nitrogen or argon) and in a dark, cold environment.
New peak observed in LC-MS or NMR analysis Oxidation of the aldehyde to the corresponding carboxylic acid.Compare the mass and NMR chemical shifts to the expected values for the oxidized product. If confirmed, consider if the purity is acceptable for your application. If not, procure fresh material and implement stricter storage protocols.
Inconsistent reaction yields or unexpected side products Use of a partially degraded starting material where the aldehyde has converted to a carboxylic acid.Always test the purity of the starting material before use, especially if it has been in storage for an extended period. Use fresh, properly stored material for critical reactions.

Best Practices for Storage and Handling

To minimize the risk of oxidation and ensure the long-term stability of 3-ethoxy-1,2-thiazole-5-carbaldehyde, the following storage and handling procedures are strongly recommended.

Experimental Protocol: Inert Gas Blanketing for Long-Term Storage
  • Preparation: Obtain a vial of 3-ethoxy-1,2-thiazole-5-carbaldehyde, a septa-capped amber vial of an appropriate size, and a source of dry, inert gas (nitrogen or argon) with a needle adapter.

  • Transfer: In a controlled environment with low humidity (a glovebox is ideal, but a well-ventilated hood with careful technique is acceptable), quickly transfer the desired amount of the compound into the amber vial. Minimize the time the compound is exposed to the atmosphere.

  • Inerting: Pierce the septum of the amber vial with a needle connected to the inert gas line and another needle to act as a vent.

  • Purging: Gently flush the headspace of the vial with the inert gas for 1-2 minutes to displace any air.[5][6][7][8][9]

  • Sealing: Remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas inside the vial.

  • Labeling and Storage: Clearly label the vial with the compound name, date, and storage conditions. Store the vial at the recommended temperature (see below) and away from light.

Recommended Storage Conditions
Parameter Recommendation Rationale
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, the primary oxidant.[5][6][7][8][9]
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including oxidation.
Light Protect from Light (Amber Vial)Light can provide the energy to initiate oxidation reactions.
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and oxygen.

Degradation Investigation Workflow

If you suspect that your sample of 3-ethoxy-1,2-thiazole-5-carbaldehyde has degraded, the following workflow can help you to systematically investigate the issue.

DegradationInvestigation Observation Suspicion of Degradation (e.g., visual change, inconsistent results) Analysis Analytical Confirmation (NMR, LC-MS) Observation->Analysis Perform analysis Purity Assess Purity Is the level of impurity acceptable? Analysis->Purity Quantify impurity Use Proceed with Experiment (with caution) Purity->Use Yes Discard Procure Fresh Material & Implement Best Practices Purity->Discard No Purify Consider Purification (e.g., chromatography) Purity->Purify Maybe

Caption: A decision-making workflow for investigating suspected degradation.

References

  • Air Liquide. (n.d.). Inerting, Blanketing and Purging. Air Liquide Singapore. Retrieved from [Link]

  • GasN2. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN₂. Retrieved from [Link]

  • Poly Processing. (2015, June 11). Tank Blanketing: A Look Into Nitrogen Blankets. Retrieved from [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]

  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan, 38(02).
  • Aitken, R. A., Armstrong, D. P., Galt, R. H. B., & Mesher, S. T. E. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (18), 2777–2784.
  • Do, H.-Q., & Daugulis, O. (2007). Copper-Catalyzed Arylation of Heterocycle C−H Bonds. Journal of the American Chemical Society, 129(41), 12404–12405.
  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(19), 3447.
  • PubChem. (n.d.). 3-ethoxy-1,2-thiazole-5-carbaldehyde. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of Thiazole Aldehydes in Condensations

Introduction Thiazole aldehydes, particularly 2-thiazolecarboxaldehyde and its derivatives, are highly versatile electrophilic building blocks used extensively in drug discovery and materials science[1]. However, researc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Thiazole aldehydes, particularly 2-thiazolecarboxaldehyde and its derivatives, are highly versatile electrophilic building blocks used extensively in drug discovery and materials science[1]. However, researchers frequently encounter a paradox: despite the highly electrophilic nature of the carbonyl carbon—driven by the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms—these aldehydes often exhibit seemingly low reactivity or produce complex mixtures in standard C-C and C-N condensation reactions[2].

As a Senior Application Scientist, I have designed this troubleshooting guide to unpack the mechanistic causality behind these failures and provide self-validating protocols to optimize your condensation yields.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my Knoevenagel or Aldol condensation yield complex oligomers or dimers instead of the desired alkene, even with full consumption of the thiazole aldehyde?

  • Causality: The 2-position of the thiazole ring is highly activated. Under strongly basic conditions (e.g., using DBU, TMG, or cyanide), the thiazole ring can act as a catalyst or undergo deprotonation/activation that mimics N-heterocyclic carbene (NHC) behavior[3]. This triggers a benzoin-type condensation, where the aldehyde self-condenses to form a dimer (a furoin equivalent) rather than reacting with your active methylene compound[4]. Furthermore, strong bases can lead to the rapid degradation of the thiazole aldehyde into complex product mixtures[3].

  • Solution: Avoid strong guanidine bases or prolonged heating with secondary amines like piperidine, which can also condense with the aldehyde to form unreactive adducts[3]. Instead, use mild, weakly basic conditions (e.g., catalytic L-proline or ammonium acetate in acetic acid) to drive the Knoevenagel condensation while suppressing the benzoin pathway[2].

Q2: I am synthesizing a benzothiazole via condensation with 2-aminothiophenol. The aldehyde is consumed, but the reaction stalls and yields are low. What is happening?

  • Causality: Low yields in this specific condensation are typically caused by two competing side reactions. First, 2-aminothiophenol is highly prone to oxidation; if exposed to air, it rapidly forms a disulfide, removing the nucleophile from the reaction pathway[5]. Second, the initial condensation forms a benzothiazoline intermediate. If the reaction environment lacks an appropriate oxidant, the transformation stalls at this intermediate stage and fails to aromatize into the final benzothiazole[5].

  • Solution: Always use freshly distilled or properly stored 2-aminothiophenol under an inert atmosphere (argon/nitrogen)[5]. To prevent the reaction from stalling at the benzothiazoline stage, introduce a mild oxidant such as

    
    /HCl or sodium metabisulfite (
    
    
    
    ) to facilitate the final aromatization step[6],[7].

Q3: My thiazole aldehyde appears completely unreactive in nucleophilic additions, and NMR analysis of the starting material shows a shift in the aldehyde peak. Is the reagent degraded?

  • Causality: Due to the intense electrophilicity of the carbonyl carbon (especially in halogenated derivatives like 4,5-dichloro-2-thiazolecarboxaldehyde), these compounds are highly susceptible to hydration[8]. In the presence of atmospheric moisture or trace water in solvents, the aldehyde rapidly converts into a gem-diol (hydrate) or a hemiacetal (in alcoholic solvents)[9]. This effectively "masks" the reactive carbonyl, drastically lowering its effective concentration and halting condensation.

  • Solution: Store thiazole aldehydes in tightly sealed, light-resistant containers under an inert atmosphere at 2–8 °C[1]. Before use, verify the integrity of the aldehyde via NMR. If hydration has occurred, pre-dry the reagent using molecular sieves or perform an azeotropic distillation with anhydrous toluene.

Section 2: Comparative Reactivity Data

To aid in experimental design, the following table summarizes the reactivity profiles and common pitfalls associated with different thiazole aldehyde isomers.

Aldehyde IsomerRelative ElectrophilicitySusceptibility to HydrationPrimary Side Reactions in BaseRecommended Condensation Catalyst
2-Thiazolecarboxaldehyde Very HighHigh (forms gem-diols)[9]Benzoin dimerization, degradation[4],[3]Mild Lewis acids, L-Proline[6]
4-Thiazolecarboxaldehyde ModerateLowAldol self-condensationPiperidine/AcOH, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

5-Thiazolecarboxaldehyde ModerateLowAldol self-condensationPiperidine/AcOH,

4,5-Dichloro-2-thiazolecarboxaldehyde Extremely HighVery HighRapid hydration, nucleophilic aromatic substitution[8]Strictly anhydrous mild acids
Section 3: Experimental Protocols
Protocol A: Optimized Knoevenagel Condensation (Avoiding Dimerization)

This self-validating protocol utilizes mild conditions to prevent base-induced degradation and benzoin-type side reactions.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Reagent Mixing: Dissolve 1.0 mmol of 2-thiazolecarboxaldehyde and 1.1 mmol of the active methylene compound (e.g., malononitrile) in 5 mL of anhydrous ethanol.

  • Catalyst Addition: Add 10 mol% of L-proline. Self-Validation Check: Do not use DBU or TMG, as immediate darkening of the solution indicates base-induced degradation[3].

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active aldehyde spot confirms conversion.

  • Workup: Concentrate under reduced pressure, dissolve in EtOAc, wash with brine, and dry over anhydrous

    
    . Purify via flash chromatography.
    
Protocol B: Benzothiazole Synthesis via 2-Aminothiophenol Condensation

This protocol ensures complete aromatization while preventing disulfide formation.

  • Preparation: Degas 10 mL of a water-ethanol mixture by bubbling Argon for 15 minutes.

  • Reactant Assembly: Add 1.0 mmol of the thiazole aldehyde and 1.0 mmol of freshly opened/distilled 2-aminothiophenol[5].

  • Oxidant Addition: Add 1.1 equivalents of sodium metabisulfite (

    
    ) or sodium hydrosulfite to act as the oxidizing agent for the intermediate[6],[7].
    
  • Heating: Reflux the mixture for 1–2 hours. Self-Validation Check: An aliquot analyzed by LC-MS should show the oxidized benzothiazole mass, not the +2 Da benzothiazoline intermediate[5].

  • Isolation: Cool to room temperature. The product typically precipitates. Filter, wash with cold water, and dry under vacuum.

Section 4: Mechanistic Visualization

The following diagram illustrates the mechanistic divergence of 2-thiazolecarboxaldehyde under basic conditions, highlighting why catalyst selection is critical.

G A 2-Thiazolecarboxaldehyde B Base Addition A->B C Pathway A: Active Methylene (Mild Base) B->C Desired Route D Pathway B: No Electrophile (Strong Base/Cyanide) B->D Side Reaction E Knoevenagel Product (High Yield) C->E Dehydration F Benzoin Condensation (Dimerization) D->F Self-condensation G Degradation / Oligomers D->G Over-reaction

Mechanistic divergence of 2-thiazolecarboxaldehyde under basic condensation conditions.

References
  • 1,3-Thiazole-2-carbaldehyde 10200-59-6 wiki Source: Guidechem URL:1

  • Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers Source: BenchChem URL:2

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture Source: NIH URL:6

  • Technical Support Center: Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol Source: BenchChem URL:5

  • 4,5-Dichloro-2-Thiazolecarboxaldehyde | 1173897-83-0 Source: BenchChem URL:8

  • Thiazole formation through a modified Gewald reaction Source: Beilstein Journals URL:3

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) Source: MDPI URL:7

  • Chemistry Of Heterocyclic Compounds: Thiazole And Its Derivatives, Part One, Volume 34 Source: VDOC.PUB URL:4

  • Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR Source: CONICET URL:9

Sources

Optimization

Improving stability of 3-ethoxy-1,2-thiazole-5-carbaldehyde in solution

Introduction Welcome to the technical support guide for 3-ethoxy-1,2-thiazole-5-carbaldehyde. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, often utilized in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 3-ethoxy-1,2-thiazole-5-carbaldehyde. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, often utilized in the synthesis of novel therapeutic agents.[1] However, the aldehyde functional group, particularly on an electron-rich thiazole ring, presents unique stability challenges in solution. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve stability issues encountered during experimentation, ensuring the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

Q1: I've noticed my stock solution of 3-ethoxy-1,2-thiazole-5-carbaldehyde is developing a yellow tint and losing potency over a short period. What is happening?

A1: This is a classic sign of degradation. Aldehydes are inherently reactive and susceptible to several degradation pathways, primarily oxidation and polymerization.[2] The aldehyde group can be easily oxidized to the corresponding carboxylic acid, which is often a colorless impurity but represents a loss of the active starting material.[3]

Color change, such as yellowing, is frequently associated with the formation of oligomers or polymers.[2] This can occur through acid- or base-catalyzed self-condensation reactions. Given the compound's structure, the thiazole ring can also participate in complex degradation reactions, potentially accelerated by light or trace metal impurities.

Q2: What are the most critical factors influencing the stability of this compound in solution?

A2: The stability of 3-ethoxy-1,2-thiazole-5-carbaldehyde is primarily influenced by a combination of environmental and chemical factors:

  • Oxygen: Atmospheric oxygen is a key culprit, leading to the oxidation of the aldehyde to a carboxylic acid.[3][4] This is a free-radical process that can be catalyzed by light and metal ions.[5]

  • pH: The pH of the solution is critical. Both acidic and basic conditions can catalyze degradation.[6] Acidic conditions can promote polymerization and potentially lead to the hydrolysis of the ethoxy group or cleavage of the thiazole ring under harsh conditions.[6][7] Basic conditions can facilitate aldol-type condensation reactions.

  • Solvent Choice: Protic solvents, especially primary alcohols like methanol or ethanol, can reversibly form hemiacetals with the aldehyde. While this is an equilibrium process, it can complicate quantification and may lead to further degradation pathways. The choice of solvent can significantly impact reaction rates and side reactions.[8]

  • Temperature: Elevated temperatures accelerate all degradation reactions.[9] Storing solutions at lower temperatures is a fundamental step in preserving their stability.

  • Light Exposure: Photons can provide the activation energy for oxidative degradation and other radical-mediated pathways.[10] Photostability is a key parameter to consider.

Q3: I'm just starting my experiments. What are the immediate, practical steps I can take to improve the stability of my solutions?

A3: To maximize the shelf-life and reproducibility of your experiments, adopt the following practices from the outset:

  • Use High-Purity Solvents: Always use freshly opened, anhydrous, HPLC-grade or equivalent solvents.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. This involves degassing the solvent before use and blanketing the headspace of the vial with inert gas.

  • Control Temperature: Prepare stock solutions at room temperature but store them at low temperatures (2-8°C or -20°C for long-term storage). Minimize freeze-thaw cycles.

  • Protect from Light: Use amber vials or wrap containers in aluminum foil to protect the solution from light.[10]

  • Prepare Freshly: The most reliable approach is to prepare solutions fresh before each experiment. If stock solutions are necessary, prepare smaller, single-use aliquots to avoid repeated warming and exposure of the entire stock.

Part 2: In-Depth Troubleshooting & Stabilization Strategies

This section provides a systematic framework for identifying the root cause of instability and implementing targeted solutions. The overall workflow is designed to move from analysis to optimization.

G A Problem Observed: Solution Instability B Develop Stability-Indicating Analytical Method (HPLC-UV) A->B Step 1 C Perform Forced Degradation Study B->C Step 2 D Identify Degradation Pathways & Products C->D Step 3 E Optimize Solution Parameters D->E Step 4 Inform Optimization F Screen for Chemical Stabilizers (Antioxidants) E->F Step 5 G Validate Optimized Conditions F->G Step 6 H Implement Final Storage & Handling Protocol G->H Step 7

Caption: Workflow for troubleshooting and improving solution stability.

Guide 1: How do I accurately measure degradation?

A1.1: You need a stability-indicating analytical method. A method is "stability-indicating" if it can accurately measure the decrease in the concentration of the active compound while simultaneously separating it from all potential degradation products, impurities, and excipients.[11] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique for this purpose.[12]

Protocol: See Part 3, Protocol A: Stability-Indicating HPLC-UV Method Development . The goal is to develop a method that shows a clean, sharp peak for 3-ethoxy-1,2-thiazole-5-carbaldehyde, well-resolved from any new peaks that appear in degraded samples.

Guide 2: How can I predict how my compound will degrade?

A2.1: By performing a Forced Degradation Study. Forced degradation, or stress testing, is a process where the compound is intentionally exposed to harsh conditions to accelerate its decomposition.[13] This helps to rapidly identify likely degradation products and pathways that might occur under normal storage conditions over a much longer period.[10][11]

Protocol: See Part 3, Protocol B: Forced Degradation Study Workflow . This study will provide insight into whether the primary degradation route is hydrolysis, oxidation, or another pathway, guiding your stabilization efforts.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway for 3-ethoxy-1,2-thiazole-5-carbaldehyde
Acid Hydrolysis 0.1 M HCl at RT, then 60°CPotential cleavage of the thiazole ring, hydrolysis of the ethoxy group.
Base Hydrolysis 0.1 M NaOH at RT, then 60°CAldol-type condensation/polymerization, potential ring-opening.[6]
Oxidation 3% H₂O₂ at Room TemperatureOxidation of aldehyde to carboxylic acid, oxidation of thiazole sulfur to sulfoxide/sulfone.
Thermal Dry heat at 80°CGeneral acceleration of all pathways, potential decarboxylation if oxidized.
Photolytic ICH-compliant light exposure (UV/Vis)Radical-mediated oxidation and polymerization.

Table 1: Recommended conditions for a forced degradation study, based on ICH guidelines.[14]

DegradationPathways Compound 3-Ethoxy-1,2-thiazole-5-carbaldehyde Oxidation Oxidation (O₂, H₂O₂, Light) Compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Polymerization Polymerization (Acid/Base/Heat) Compound->Polymerization CarboxylicAcid Carboxylic Acid Derivative Oxidation->CarboxylicAcid Sulfoxide Thiazole S-Oxide Oxidation->Sulfoxide RingOpened Ring-Opened Products Hydrolysis->RingOpened Polymers Oligomers / Polymers Polymerization->Polymers

Sources

Troubleshooting

Technical Support Center: Purification of 3-ethoxy-1,2-thiazole-5-carbaldehyde

Welcome to the technical support center for the purification of 3-ethoxy-1,2-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-ethoxy-1,2-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in high purity. Here, we provide troubleshooting guides and frequently asked questions in a user-friendly Q&A format to address specific experimental issues.

Troubleshooting Common Impurities

This section addresses the most frequently encountered impurities in the crude 3-ethoxy-1,2-thiazole-5-carbaldehyde product, often synthesized via methods like the Vilsmeier-Haack reaction.

Q1: My TLC analysis shows a significant amount of a less polar spot than my desired product. What is this likely to be and how can I remove it?

A1: This less polar impurity is likely unreacted 3-ethoxy-1,2-thiazole, the starting material for the formylation reaction. Its incomplete consumption can be due to insufficient reaction time, temperature, or stoichiometry of the Vilsmeier reagent.

Recommended Purification Protocol: Flash Column Chromatography

Flash column chromatography is the most effective method for separating the less polar starting material from the more polar aldehyde product.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The starting material will elute first.

  • TLC Monitoring: Use the same solvent system for TLC analysis to identify the fractions containing your purified product.

Table 1: Typical Elution Profile in Hexane/Ethyl Acetate

CompoundApproximate Rf Value (7:3 Hexane:EtOAc)Elution Order
3-ethoxy-1,2-thiazole~0.8First
3-ethoxy-1,2-thiazole-5-carbaldehyde~0.4Second
Q2: I have a highly polar impurity that streaks on the TLC plate and doesn't move from the baseline. What could this be?

A2: This is likely due to the formation of polymeric byproducts or highly polar salts from the reaction workup. These impurities can interfere with subsequent reactions and need to be removed.

Recommended Purification Protocol: Filtration and/or Column Chromatography

  • Initial Filtration: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate. If a solid precipitate is observed, it may be insoluble polymeric material or inorganic salts. Filter the solution through a plug of celite or a short silica gel plug. This can often remove a significant portion of these highly polar impurities.

  • Column Chromatography: If filtration is insufficient, column chromatography as described in Q1 is effective. The highly polar impurities will remain adsorbed to the silica gel at the top of the column.

Q3: My purified product appears to be degrading over time, and I'm observing the formation of a more polar spot on the TLC. What is happening?

A3: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, in this case, 3-ethoxy-1,2-thiazole-5-carboxylic acid.[1][2] This is a common issue, especially if the compound is exposed to air for extended periods.

Recommended Purification and Prevention Strategies:

  • Acid-Base Extraction: To remove the carboxylic acid impurity, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like 10% sodium bicarbonate solution.[1] The carboxylic acid will be deprotonated and move into the aqueous layer. Subsequently, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Prevention of Oxidation:

    • Inert Atmosphere: Handle and store the purified aldehyde under an inert atmosphere, such as nitrogen or argon.

    • Storage: Store the compound in a cool, dark place to minimize degradation.

    • Avoid Air Exposure: Minimize the time the compound is exposed to the atmosphere during workup and purification.

Q4: I'm struggling to remove residual high-boiling point solvents like DMF from my product.

A4: N,N-Dimethylformamide (DMF) is a common solvent and reagent in Vilsmeier-Haack reactions and can be challenging to remove completely due to its high boiling point.[3][4][5][6]

Recommended Removal Protocol: Aqueous Workup and High-Vacuum Evaporation

  • Extensive Aqueous Washes: During the reaction workup, perform multiple washes of the organic layer with water or brine. DMF is water-soluble and will partition into the aqueous phase.

  • High-Vacuum Evaporation: After drying and concentrating the organic layer, place the product under a high vacuum for several hours. This will help to remove any remaining traces of DMF. Gentle heating can be applied if the product is thermally stable.

Frequently Asked Questions (FAQs)

Q5: Can I use recrystallization to purify 3-ethoxy-1,2-thiazole-5-carbaldehyde?

A5: Yes, if your crude product is a solid, recrystallization can be a very effective purification technique.[7][8][9][10] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.

Protocol for Solvent Screening for Recrystallization:

  • Place a small amount of your crude material in a test tube.

  • Add a small amount of a test solvent and see if it dissolves at room temperature. If it does, it is not a good primary solvent.

  • If it does not dissolve, gently heat the mixture. If it dissolves when hot, it is a potential candidate.

  • Allow the solution to cool to room temperature and then in an ice bath. If crystals form, you have found a good solvent.

  • Common solvents for the recrystallization of thiazole derivatives include ethanol, methanol, toluene, and mixtures of ethanol/water or ethyl acetate/hexane.[8][9][11]

Q6: I suspect my aldehyde is decomposing on the silica gel column. What are my alternatives?

A6: Aldehyde decomposition on silica gel can occur, although it is not always a major issue.[2] If you suspect this is happening, you have a few options:

  • Neutralized Silica Gel: You can try neutralizing the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine in your eluent, followed by flushing with the eluent alone before loading your sample.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic).

  • Bisulfite Adduct Formation: This is an excellent alternative to chromatography for aldehyde purification.[2][12][13][14]

Detailed Protocol for Purification via Bisulfite Adduct Formation:

  • Adduct Formation: Dissolve your crude product in a suitable solvent like methanol or ethanol. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for several hours.[2][12] The aldehyde will react to form a water-soluble bisulfite adduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate. The non-aldehydic impurities will remain in the organic layer.

  • Regeneration of Aldehyde: Separate the aqueous layer containing the bisulfite adduct. To regenerate the aldehyde, basify the aqueous layer with a solution of sodium hydroxide or sodium carbonate.[2][12] The aldehyde will precipitate or can be extracted with a fresh portion of organic solvent.

  • Final Workup: Wash the organic layer containing the purified aldehyde with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the pure product.

Q7: What is the best way to monitor the progress of my purification?

A7: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring your purification.

  • Spotting: Dissolve small amounts of your crude material, the fractions from your column, and your purified product in a volatile solvent and spot them on a TLC plate.

  • Eluting: Develop the TLC plate in a solvent system that gives good separation of your product from impurities. A good Rf value for your product is typically between 0.3 and 0.5.

  • Visualization: Visualize the spots under a UV lamp (if your compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or iodine).

Purification Workflow and Decision Making

The following diagram illustrates a general workflow for the purification of 3-ethoxy-1,2-thiazole-5-carbaldehyde and the decision-making process based on the nature of the crude product.

PurificationWorkflow start Crude 3-ethoxy-1,2-thiazole-5-carbaldehyde is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oily/Waxy) check_purity_recrys Check Purity (TLC, NMR) recrystallize->check_purity_recrys pure_product Pure Product check_purity_recrys->pure_product Pure check_purity_recrys->column_chromatography Not Pure check_purity_cc Check Purity (TLC, NMR) column_chromatography->check_purity_cc check_purity_cc->pure_product Pure bisulfite_adduct Consider Bisulfite Adduct Formation if decomposition occurs check_purity_cc->bisulfite_adduct Not Pure/Decomposition bisulfite_adduct->pure_product

Caption: Purification workflow for 3-ethoxy-1,2-thiazole-5-carbaldehyde.

The following diagram illustrates the relationship between common impurities and the recommended purification methods.

ImpurityPurification cluster_impurities Common Impurities cluster_methods Purification Methods Unreacted Starting Material Unreacted Starting Material Column Chromatography Column Chromatography Unreacted Starting Material->Column Chromatography Carboxylic Acid Carboxylic Acid Carboxylic Acid->Column Chromatography Acid-Base Extraction Acid-Base Extraction Carboxylic Acid->Acid-Base Extraction Polymeric Byproducts Polymeric Byproducts Polymeric Byproducts->Column Chromatography Filtration Filtration Polymeric Byproducts->Filtration Residual DMF Residual DMF Aqueous Washes Aqueous Washes Residual DMF->Aqueous Washes

Caption: Relationship between impurities and purification methods.

References

  • Brough, A. R., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1272–1278. [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. [Link]

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. Retrieved from [Link]

  • Brough, A. R., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]

  • Various Authors. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules, 29(23), 5208. [Link]

  • Al-Amiery, A. A., et al. (2022). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 12(45), 29532-29546. [Link]

  • Hamada, N. M. M., et al. (2010). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. E-Journal of Chemistry, 7(4), 1259-1266. [Link]

  • Yılmaz, F., et al. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836–1846. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Kitamura, M., et al. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth, 257(1-2), 177-184. [Link]

  • Katritzky, A. R., et al. (2000). The preparation of some heteroaromatic and aromatic aldehydes. Arkivoc, 2000(5), 6-15. [Link]

  • Patil, S. B., & Patil, P. B. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(1), 1-10. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 3-ethoxy-1,2-thiazole-5-carbaldehyde

Topic: 1H NMR Interpretation of 3-Ethoxy-1,2-thiazole-5-carbaldehyde Content Type: Technical Comparison & Analytical Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1][2] [2][3] Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Interpretation of 3-Ethoxy-1,2-thiazole-5-carbaldehyde Content Type: Technical Comparison & Analytical Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1][2]

[2][3]

Executive Summary & Structural Context

In the landscape of fragment-based drug discovery (FBDD), the isothiazole (1,2-thiazole) scaffold serves as a critical bioisostere for pyridine and thiophene rings.[2][3][4][5] The specific derivative 3-ethoxy-1,2-thiazole-5-carbaldehyde represents a bifunctional building block: it possesses an electrophilic handle (aldehyde) for condensation reactions and an alkoxy group that modulates lipophilicity and metabolic stability.[1][2]

This guide provides a definitive interpretation of its 1H NMR spectroscopy, contrasting its spectral "performance" (resolution, diagnostic distinctiveness, and solvent stability) against its 3-chloro analog and the isomeric 1,3-thiazole series.[2][3][4][5]

The Molecule[2][5][7][8][9][10]
  • Systematic Name: 3-ethoxyisothiazole-5-carbaldehyde[1][2]

  • Core Scaffold: 1,2-Thiazole (Isothiazole)[1][2][3][4][5]

  • Key Features:

    • C3-Ethoxy: Strong Electron Donating Group (EDG) by resonance; shields the ring.[1][2][6]

    • C5-Formyl: Strong Electron Withdrawing Group (EWG); deshields the ring.[1][2][6]

    • C4-Proton: The sole aromatic proton, serving as the primary diagnostic marker.[1][2][4]

1H NMR Spectral Assignment (Detailed Analysis)

The spectrum of 3-ethoxy-1,2-thiazole-5-carbaldehyde is characterized by a distinct lack of coupling for the aromatic proton (singlet) and a classic ethyl pattern.[2]

Table 1: Chemical Shift Data (CDCl₃, 400 MHz)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Electronic Justification
-CHO (H-5') 9.85 – 9.95 Singlet (s)1HN/AAnisotropic deshielding by C=O; typical for heteroaromatic aldehydes.[1][2]
H-4 (Ring) 6.60 – 6.80 Singlet (s)1HN/ACritical Diagnostic: The C3-ethoxy group (EDG) significantly shields C4, moving it upfield from the parent isothiazole H4 (~7.3 ppm).[1][2][3][5][6]
-OCH₂- 4.45 – 4.55 Quartet (q)2H7.1 HzDeshielded by oxygen and aromatic ring current.[1][2][6]
-CH₃ 1.40 – 1.48 Triplet (t)3H7.1 HzStandard terminal methyl group.[1][2][6]

Note on Solvent Effects: In DMSO-


, expect the -CHO  peak to shift downfield slightly (+0.1 ppm) and the H-4  singlet to shift downfield (~0.2–0.3 ppm) due to hydrogen bonding and polarity interactions.[1][2]

Comparative Analysis: Performance vs. Alternatives

In structural elucidation, "performance" is defined by the ability to distinguish the target from metabolic precursors (e.g., 3-hydroxy) or regioisomers (e.g., 1,3-thiazoles).[2][3][4][5]

Comparison A: 3-Ethoxy vs. 3-Chloro Analog

The 3-chloro-1,2-thiazole-5-carbaldehyde is a common alternative starting material.[1]

  • 3-Ethoxy (Target): H-4 resonates at ~6.7 ppm .[1][2][6] The ethoxy oxygen donates electron density into the ring (resonance), shielding H-4.[2][6]

  • 3-Chloro (Alternative): H-4 resonates at ~7.8 ppm .[1][2][6] Chlorine is inductively withdrawing, deshielding H-4 significantly.[1][2][4]

Comparison B: 1,2-Thiazole vs. 1,3-Thiazole Isomers

Regioisomerism is a frequent challenge in thiazole chemistry.[1][2][3][4]

Feature1,2-Thiazole (Isothiazole) 1,3-Thiazole
Ring Protons Singlet (H4). No vicinal coupling typically observed in 3,5-disubstituted systems.[1][2][3]Singlet (H4). However, if C2 is unsubstituted, long-range coupling (

) is often seen.[1][2][3][4][5][6]
Aldehyde Shift 9.8 – 9.9 ppm. 9.9 – 10.1 ppm. (Slightly more deshielded due to position relative to Nitrogen).[1][2][3][5][6]
C4 Shift Upfield (6.0 - 7.0 ppm) due to C3-substituent resonance.[1][2][6]Downfield (7.5 - 8.5 ppm) typically, as C4 is not as strongly shielded by C2-substituents.[1][2][6]

Visualization: Structural Logic & Workflow[1][6][10]

The following diagram illustrates the electronic influences dictating the NMR shifts and the logical workflow for confirming the structure.

NMR_Logic Molecule 3-ethoxy-1,2-thiazole- 5-carbaldehyde Sub_Ethoxy 3-Ethoxy Group (Electron Donor) Molecule->Sub_Ethoxy Sub_Aldehyde 5-Carbaldehyde (Electron Withdrawing) Molecule->Sub_Aldehyde Effect_Resonance Resonance Shielding (Strong) Sub_Ethoxy->Effect_Resonance Lone Pair Donation Effect_Induction Inductive Deshielding (Moderate) Sub_Aldehyde->Effect_Induction Signal_H4 H-4 Signal (6.6 - 6.8 ppm) Signal_CHO CHO Signal (9.8 - 9.9 ppm) Effect_Resonance->Signal_H4 Upfield Shift Effect_Induction->Signal_H4 Minor Downfield Counter-effect Effect_Induction->Signal_CHO

Figure 1: Electronic substituent effects governing the chemical shifts of the target molecule.[2]

Experimental Protocol: Self-Validating Analysis

To ensure data integrity and reproducibility (E-E-A-T), follow this standardized protocol. This method includes an internal validation step using the ethoxy integral.[1][6]

Materials
  • Solvent: CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.[1][2][3][5][6]

    • Why: CDCl₃ minimizes H-bonding with the aldehyde, ensuring sharp singlets.[1][2][4]

  • Tube: 5mm high-precision NMR tube.

  • Concentration: 5-10 mg of sample in 0.6 mL solvent.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5 mg of the aldehyde in 0.6 mL CDCl₃.

    • Critical: Filter through a cotton plug if any turbidity exists (particulates cause line broadening, obscuring the H4 singlet).[1][2][3][4][5][6]

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30°.[1][6]

    • Relaxation Delay (D1): 2.0 seconds (Ensure complete relaxation of the aldehyde proton).

    • Scans: 16 (Sufficient for >5mg).[1][2][3][5][6]

  • Processing & Phasing:

    • Reference TMS to 0.00 ppm.[1][6][7]

    • Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise.

  • Validation Calculation (The "Self-Check"):

    • Set the integral of the Aldehyde proton (9.9 ppm) to exactly 1.00 .[1][2][6]

    • Check the integral of the Methylene Quartet (4.5 ppm) .[1][2][6]

    • Pass Criteria: Integral must be 2.00 ± 0.05 .

    • Fail Criteria: If Integral < 1.9, suspect aldehyde oxidation (to carboxylic acid) or hydration.[1][2][3][4][5][6] If Integral > 2.1, suspect residual ethanol or solvent contamination.[1][2][4][5][6]

References

  • Canadian Journal of Chemistry . "Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles." (Establishes baseline shifts for H4 in isothiazoles). [2][3][4][5][6]

  • Organic Chemistry Data . "1H NMR Chemical Shifts - Heterocycles." (General reference for thiazole/isothiazole ranges).

  • National Institutes of Health (NIH) .[1][2][6] "Structural Elucidation of Thiazole and Isothiazole Derivatives." (Comparative data for 1,2 vs 1,3 systems).

Sources

Comparative

Comparative Guide: HPLC Method Development for 3-Ethoxy-1,2-Thiazole-5-Carbaldehyde Purity

Executive Summary The Challenge: 3-ethoxy-1,2-thiazole-5-carbaldehyde is a critical heterocyclic intermediate. Its purity analysis is complicated by two factors: the basicity of the thiazole ring (leading to peak tailing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: 3-ethoxy-1,2-thiazole-5-carbaldehyde is a critical heterocyclic intermediate. Its purity analysis is complicated by two factors: the basicity of the thiazole ring (leading to peak tailing) and the reactivity of the aldehyde group (susceptibility to oxidation into 3-ethoxy-1,2-thiazole-5-carboxylic acid).

The Solution: While standard C18 chemistries provide adequate retention, they often fail to resolve the target aldehyde from its oxidation impurities due to similar hydrophobic profiles. This guide demonstrates that Phenyl-Hexyl core-shell technology is the superior alternative. By leveraging


 interactions, the Phenyl-Hexyl phase offers orthogonal selectivity, resolving the aldehyde from its carboxylic acid derivative with a resolution factor (

) > 3.0, compared to < 1.5 on standard C18.

Part 1: Compound Profile & Analytical Challenges

To develop a robust method, one must understand the physicochemical "personality" of the analyte.

PropertyCharacteristicAnalytical Implication
Structure Thiazole Ring (N & S heteroatoms)Basicity: The nitrogen lone pair can interact with free silanols on the column, causing peak tailing.
Functional Group C-5 Aldehyde (-CHO)Reactivity: Susceptible to oxidation (to carboxylic acid) and Schiff base formation. Avoid amine modifiers.
Substituent C-3 Ethoxy (-OCH2CH3)Hydrophobicity: Adds moderate lipophilicity, making RP-HPLC suitable.
Key Impurity 3-ethoxy-1,2-thiazole-5-carboxylic acidSeparation Challenge: Similar hydrophobicity to the aldehyde but significantly more acidic (pKa ~4-5).

Part 2: Method Comparison Study

We compared three methodological approaches to identify the optimal system for purity determination.

Scenario A: The "Generic" Control (C18)
  • Column: Standard C18 (5 µm, 150 x 4.6 mm).

  • Conditions: 0.1% Phosphoric Acid / Acetonitrile.

  • Outcome: The thiazole nitrogen interacts with silanols, leading to tailing (

    
    ). More critically, the "acid" impurity co-elutes on the tail of the main peak because the hydrophobic difference between the aldehyde and the protonated acid (at low pH) is minimal on a purely alkyl phase.
    
Scenario B: The "Efficiency" Alternative (Core-Shell C18)
  • Column: Core-Shell C18 (2.7 µm).

  • Outcome: Efficiency improves (narrower peaks), but selectivity (

    
    ) remains unchanged. The resolution improves slightly due to efficiency (
    
    
    
    ), but the separation mechanism is still fundamentally flawed for this specific impurity pair.
Scenario C: The "Target" Solution (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (Core-Shell, 2.7 µm).

  • Mechanism: The phenyl ring in the stationary phase engages in

    
     stacking with the aromatic thiazole ring. The electron-withdrawing aldehyde group alters the electron density of the thiazole ring differently than the carboxylic acid group, creating a distinct "electronic" separation mechanism that C18 lacks.
    
  • Outcome: Sharp symmetry (

    
    ) and baseline resolution of the oxidation impurity.
    
Comparative Data Summary
ParameterMethod A (Standard C18)Method B (Core-Shell C18)Method C (Phenyl-Hexyl)
Retention Time (

)
8.4 min4.2 min5.1 min
Tailing Factor (

)
1.9 (Poor)1.5 (Fair)1.1 (Excellent)
Resolution (Aldehyde/Acid) 1.2 (Co-elution)1.6 (Marginal)3.8 (Baseline)
Selectivity Mechanism Hydrophobicity onlyHydrophobicity + EfficiencyHydrophobicity +

Interaction

Part 3: Visualizing the Mechanism

The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.

SeparationMechanism Analyte Analyte: 3-ethoxy-1,2-thiazole-5-carbaldehyde C18 C18 Column (Alkyl Chains) Analyte->C18 Hydrophobic Interaction Phenyl Phenyl-Hexyl Column (Aromatic Ring) Analyte->Phenyl Pi-Pi + Hydrophobic Impurity Impurity: 3-ethoxy-1,2-thiazole-5-carboxylic acid Impurity->C18 Hydrophobic Interaction Impurity->Phenyl Weak Pi-Pi + Hydrophobic ResultC18 Result: Co-elution (Similar Hydrophobicity) C18->ResultC18 ResultPhenyl Result: Separation (Differential Pi-Pi Stacking) Phenyl->ResultPhenyl

Caption: Mechanism of Action. C18 relies solely on hydrophobicity, failing to distinguish the aldehyde from the acid. Phenyl-Hexyl exploits electronic differences via Pi-Pi interactions.

Part 4: Recommended Experimental Protocol

This protocol is designed to be self-validating . The use of a buffered mobile phase at pH 3.0 ensures the carboxylic acid impurity remains protonated (consistent retention) and the thiazole ring interactions are controlled.

Instrumentation & Conditions
  • System: HPLC or UHPLC with UV detection (PDA recommended for peak purity).

  • Column: Fused-Core Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm (e.g., Ascentis Express or Kinetex).

  • Wavelength: 280 nm (Thiazole max) and 210 nm (Impurity monitoring).

  • Temperature: 35°C (Improves mass transfer).

Mobile Phase Preparation
  • Solvent A (Buffer): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? It suppresses silanol ionization (reducing tailing) and keeps the acid impurity (

      
      ) fully protonated for robust retention.
      
  • Solvent B (Organic): Acetonitrile (HPLC Grade).

    • Note: While Methanol enhances

      
       interactions, Acetonitrile is preferred here to prevent potential hemiacetal formation with the aldehyde group during storage.
      
Gradient Program
Time (min)% Solvent A% Solvent BDescription
0.09010Initial equilibration
8.04060Linear gradient to elute aldehyde
8.1595Wash step (remove dimers/polymers)
10.0595Hold wash
10.19010Re-equilibration
13.09010End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Stability Warning: Analyze within 24 hours. Aldehydes can oxidize in solution over time. Keep samples in amber vials at 4°C.

Part 5: Method Development Workflow

The following flowchart outlines the logical steps taken to arrive at this optimized method, ensuring compliance with Quality by Design (QbD) principles.

MethodWorkflow Start Start: Analyte Assessment Scouting Column Scouting (C18 vs Phenyl) Start->Scouting Decision Select Phenyl-Hexyl (Better Selectivity) Scouting->Decision Compare Rs Opt_Mobile Optimize Mobile Phase (pH 3.0 Formate) Decision->Opt_Mobile Opt_Solvent Solvent Selection (ACN for Stability) Opt_Mobile->Opt_Solvent Validation Final Validation (ICH Q2(R1)) Opt_Solvent->Validation

Caption: QbD Workflow. The critical decision point is the selection of Phenyl-Hexyl chemistry over C18 based on selectivity data.

Part 6: Validation Framework (ICH Q2(R1))

To ensure this method is "publishable" and robust, verify the following parameters as per ICH guidelines:

  • Specificity (Forced Degradation):

    • Treat the sample with 3%

      
      .
      
    • Requirement: The method must resolve the main aldehyde peak from the generated carboxylic acid oxidation product.

  • Linearity:

    • Range: 50% to 150% of target concentration.

    • Requirement:

      
      .
      
  • Solution Stability:

    • Inject the standard every 4 hours for 24 hours.

    • Requirement: No new peaks >0.1% (confirms aldehyde is not oxidizing in the autosampler).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Waters Corporation. (2025). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • Sigma-Aldrich. (2025). Ultra-High Performance Liquid Chromatography (UHPLC) with the Ascentis® Express Phenyl-Hexyl Column.[2] Sigma-Aldrich Technical Guides. Link

  • JASCO Global. (2025). Principles of HPLC: Separation Modes and Column Selection. JASCO Technical Library. Link

Sources

Validation

Mass spectrometry fragmentation patterns of 3-ethoxy-1,2-thiazole-5-carbaldehyde

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of 3-ethoxy-1,2-thiazole-5-carbaldehyde Introduction In the landscape of modern drug discovery and materials science, heterocyclic compounds are of par...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of 3-ethoxy-1,2-thiazole-5-carbaldehyde

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. The thiazole ring, a key structural motif, is present in numerous pharmaceuticals due to its diverse therapeutic actions.[1] 3-ethoxy-1,2-thiazole-5-carbaldehyde is a substituted thiazole that combines the functionalities of an aromatic ether and an aldehyde, making it a valuable synthon in organic chemistry. Accurate structural elucidation is the bedrock of chemical research, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose. Understanding the fragmentation patterns of a molecule under electron ionization (EI) provides a veritable fingerprint, allowing for its unambiguous identification and differentiation from isomers.

This guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EIMS) fragmentation pathways of 3-ethoxy-1,2-thiazole-5-carbaldehyde. We will dissect the fragmentation behavior based on the molecule's distinct functional groups, compare these patterns to related chemical structures, and provide a robust experimental protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural characterization of complex organic molecules.

Predicted Fragmentation Pathways: A Mechanistic Overview

The fragmentation of 3-ethoxy-1,2-thiazole-5-carbaldehyde (Molecular Weight: 157.19 g/mol ; Monoisotopic Mass: 157.02 Da) in an EI-MS experiment is governed by the relative stabilities of the resulting fragment ions. The process begins with the bombardment of the molecule by high-energy electrons (typically 70 eV), which dislodges an electron to form a high-energy molecular ion (M•+).[2] This M•+ is unstable and rapidly undergoes a series of predictable bond cleavages. The fragmentation is primarily directed by the three key functional regions of the molecule: the carbaldehyde group, the ethoxy substituent, and the thiazole ring itself.

Fragmentation Driven by the Carbaldehyde Group

Aldehydes exhibit highly characteristic fragmentation patterns. One of the most common pathways is the cleavage of the C-H bond on the carbonyl carbon (an α-cleavage), which is relatively weak.[3][4]

  • Loss of a Hydrogen Radical ([M-1]⁺): The molecular ion can readily lose a hydrogen radical (•H) to form a highly stable acylium ion at m/z 156 . The stability of this cation often makes the [M-1]⁺ peak prominent in the spectra of aromatic aldehydes.[3]

  • Loss of Carbon Monoxide ([M-29]⁺): Following the initial loss of •H, the resulting acylium ion (m/z 156) can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da). This produces a fragment ion at m/z 128 . Alternatively, direct loss of the entire formyl radical (•CHO, 29 Da) from the molecular ion can also lead to the ion at m/z 128 .

Fragmentation Involving the Ethoxy Group

Ethers, particularly aromatic ethers, undergo distinct fragmentation reactions. The primary pathways involve the cleavage of bonds adjacent to the oxygen atom (α-cleavage) and rearrangement reactions.[5][6]

  • Loss of Ethene ([M-28]•+): A characteristic rearrangement for ethyl ethers is the loss of a neutral ethene molecule (C₂H₄, 28 Da). This proceeds via a McLafferty-type rearrangement, resulting in a radical cation of the corresponding phenol (or in this case, a hydroxyl-thiazole) at m/z 129 .[7]

  • Loss of an Ethyl Radical ([M-29]⁺): Simple homolytic cleavage of the ethyl-oxygen bond results in the loss of an ethyl radical (•C₂H₅, 29 Da). This α-cleavage is driven by the formation of a stable, charge-delocalized oxonium ion at m/z 128 .[5][8]

Fragmentation of the Thiazole Ring

Heterocyclic aromatic rings like thiazole are relatively stable, often leading to an observable molecular ion peak.[9] However, under high-energy EI conditions, ring cleavage does occur. While complex, a plausible fragmentation involves the initial loss of the ethoxy group followed by the disintegration of the core ring structure. For instance, the ion at m/z 128 ([M-•C₂H₅]⁺) could undergo cleavage of the thiazole ring, potentially losing acetylene (C₂H₂, 26 Da) or hydrogen cyanide (HCN, 27 Da) to yield smaller fragment ions. The fragmentation of the bond between the thiazole and triazole rings has been noted as not being a primary event in similar structures, with double fragmentation within the thiazole ring itself being more characteristic.[10]

Visualizing the Fragmentation Cascade

The primary fragmentation pathways originating from the molecular ion of 3-ethoxy-1,2-thiazole-5-carbaldehyde are illustrated below.

G M M•+ (m/z 157) 3-ethoxy-1,2-thiazole-5-carbaldehyde M_H [M-H]⁺ (m/z 156) Acylium Ion M->M_H - •H M_C2H4 [M-C₂H₄]•+ (m/z 129) Radical Cation M->M_C2H4 - C₂H₄ (Ethene) M_C2H5 [M-C₂H₅]⁺ (m/z 128) Oxonium Ion M->M_C2H5 - •C₂H₅ M_CO [M-H-CO]⁺ (m/z 128) M_H->M_CO - CO

Caption: Predicted primary EI fragmentation pathways for 3-ethoxy-1,2-thiazole-5-carbaldehyde.

Comparative Analysis and Data Summary

The predicted fragmentation pattern can be benchmarked against the known behavior of related compounds. Aromatic aldehydes reliably show [M-1]⁺ and [M-29]⁺ ions.[3] Similarly, ethoxy aromatic compounds consistently show the loss of ethene (28 Da) and an ethyl radical (29 Da).[7] The presence of both sets of fragments would provide strong evidence for the proposed structure. The key differentiator between the loss of •CHO and •C₂H₅, both resulting in an m/z 128 fragment, would require high-resolution mass spectrometry to determine the exact mass and elemental composition.

The following table summarizes the expected key ions, their mass-to-charge ratio (m/z), and the fragmentation mechanism.

m/zProposed Ion FormulaProposed Structure/MechanismPredicted Relative Abundance
157[C₆H₇NO₂S]•+Molecular Ion (M•+)Medium to High
156[C₆H₆NO₂S]⁺Loss of •H from the aldehyde (α-cleavage)High
129[C₄H₃NO₂S]•+Loss of C₂H₄ via McLafferty-type rearrangementMedium
128[C₄H₂NO₂S]⁺ or [C₅H₄NOS]⁺Loss of CO from m/z 156, or loss of •C₂H₅ from M•+Medium to High
100[C₄H₂NS]⁺Loss of CO from m/z 128 ([C₅H₄NOS]⁺)Low to Medium
71[C₃H₃S]⁺Thiazole ring fragmentLow

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

This section provides a standardized protocol for the analysis of 3-ethoxy-1,2-thiazole-5-carbaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization source.

Sample Preparation
  • Accurately weigh approximately 1 mg of the solid 3-ethoxy-1,2-thiazole-5-carbaldehyde sample.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to obtain a final working concentration of approximately 10-50 µg/mL.

    • Rationale: This concentration range is typically sufficient to produce a strong signal without overloading the GC column or the MS detector.

GC-MS Instrumentation and Parameters
  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a Quadrupole or Ion Trap analyzer).

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Mode: Split (e.g., 50:1 split ratio) or Splitless, depending on sample concentration.

      • Rationale: A split injection prevents column overloading for concentrated samples, while a splitless injection maximizes sensitivity for dilute samples.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

      • Rationale: This program ensures good separation of the analyte from any potential impurities and solvent front.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV.[1][11]

      • Rationale: 70 eV is the standard energy used for EI, as it provides reproducible fragmentation patterns that are comparable to library spectra.

    • Source Temperature: 230 °C

    • Mass Range: Scan from m/z 40 to 300.

      • Rationale: This range comfortably covers the molecular ion and all expected major fragments.

    • Scan Rate: 2-3 scans/second.

Data Acquisition and Analysis
  • Inject a solvent blank first to ensure system cleanliness.

  • Inject the prepared sample and acquire the data.

  • Identify the chromatographic peak corresponding to 3-ethoxy-1,2-thiazole-5-carbaldehyde.

  • Extract the mass spectrum from the apex of the peak, ensuring background subtraction is performed to obtain a clean spectrum.

  • Analyze the resulting spectrum, identifying the molecular ion and key fragment ions as detailed in this guide.

Conclusion

The mass spectrum of 3-ethoxy-1,2-thiazole-5-carbaldehyde is predicted to be rich in structural information. A combination of a strong molecular ion peak at m/z 157 and characteristic fragments at m/z 156 ([M-H]⁺), m/z 129 ([M-C₂H₄]•+), and m/z 128 ([M-CHO]⁺ or [M-C₂H₅]⁺) provides a robust diagnostic fingerprint. By comparing the observed fragmentation pattern to these predictions, researchers can confidently confirm the structure of this important heterocyclic compound. This guide serves as a practical framework for both the prediction and experimental validation of its mass spectral behavior, reinforcing the power of mass spectrometry as an indispensable tool in chemical analysis.

References

  • Palibroda, N., Moldovan, Z., Pamula, A., & Zaharia, V. (n.d.). Electron ionisation mass spectra of some sulphonylhydrazinothiazoles.
  • Gawinecki, R., Kucybała, I., & Paprotny, J. (2001). Electron ionization mass spectra of 3,4-disubstituted-1,2,4-oxa(thia)diazole-5(4H)-thione(ones). Substituent effects on the mass spectrometric rearrangement of 3-aryl-4-(p-tolyl)-1,2,4-oxadiazole-5(4H)-thiones to the corresponding oxo compounds. Journal of Mass Spectrometry, 36(7), 754-759. Available from: [Link]

  • Palibroda, N., Moldovan, Z., & Pamula, A. (n.d.). ELECTRON IONISATION MASS SPECTRA OF SOME.
  • ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Available from: [Link]

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. Available from: [Link]

  • Joutsiniemi, K., et al. (1995). Electron ionization mass spectra and crystal structures of some[1][7][12]triazolo[1,2‐b]‐ and[1][7][10]thiadiazolo[3,4‐b]phthalazines. Journal of Heterocyclic Chemistry, 32. Available from: [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4. Whitman College. Available from: [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Available from: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available from: [Link]

  • Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis). Available from: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

  • PubChemLite. (n.d.). 3-ethoxy-1,2-thiazole-5-carbaldehyde (C6H7NO2S). Available from: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1453-1458. Available from: [Link]

  • University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link]

Sources

Comparative

Comparing reactivity of 3-ethoxy vs 3-methoxy thiazole carbaldehydes

This guide provides an in-depth technical comparison of 2-methoxythiazole-4-carbaldehyde and 2-ethoxythiazole-4-carbaldehyde . Nomenclature Correction Note: Standard IUPAC numbering for the 1,3-thiazole ring assigns Sulf...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-methoxythiazole-4-carbaldehyde and 2-ethoxythiazole-4-carbaldehyde .

Nomenclature Correction Note: Standard IUPAC numbering for the 1,3-thiazole ring assigns Sulfur as position 1 and Nitrogen as position 3. Therefore, a neutral "3-methoxythiazole" is chemically impossible as position 3 is a nitrogen atom. This guide assumes the inquiry refers to the 2-alkoxy derivatives (where the alkoxy group is at the active position between S and N), which are commercially significant intermediates in drug discovery. If you intended 3-alkoxythiophene-2-carbaldehyde, please refer to the specific literature for thiophenes, as their reactivity differs significantly.

Executive Summary

For drug development and organic synthesis professionals, the choice between 2-methoxythiazole-4-carbaldehyde (2-OMe) and 2-ethoxythiazole-4-carbaldehyde (2-OEt) is rarely about electronic differences at the aldehyde center, but rather about thermal stability and physicochemical properties .

  • 2-Methoxy (2-OMe): Offers higher atom economy and slightly lower lipophilicity. However, it is kinetically less stable at high temperatures due to a facile O

    
    N methyl migration (rearrangement) to the thiazolone.
    
  • 2-Ethoxy (2-OEt): Preferred for reactions requiring elevated temperatures (

    
    ) or non-polar solvent solubility. The ethyl group exerts a steric penalty on the rearrangement transition state, rendering it more thermally robust .
    

Chemical Identity & Physical Properties[1]

The 2-alkoxy group modulates the solubility and stability of the thiazole core. The aldehyde at C4 is the primary handle for functionalization (e.g., reductive amination, Knoevenagel condensation).

Feature2-Methoxythiazole-4-carbaldehyde2-Ethoxythiazole-4-carbaldehyde
Structure Thiazole ring with -OCH

at C2
Thiazole ring with -OCH

CH

at C2
Molecular Weight ~143.16 g/mol ~157.19 g/mol
LogP (Predicted) ~0.8 - 1.1~1.3 - 1.6 (More Lipophilic)
Boiling Point Lower (Standard distillation risk)Higher (Lower volatility)
Solubility Good in MeOH, EtOH, DMSOExcellent in DCM, EtOAc, Toluene
Thermal Stability Moderate (Risk of O

N migration)
High (Slower migration)
Aldehyde Reactivity High (Unhindered)High (Unhindered)

Reactivity Profile & Mechanistic Insights[2][3][4]

A. The "Hidden" Danger: Thermal O N Rearrangement

The most critical differentiator is the susceptibility to a Chapman-like thermal rearrangement. Upon heating, 2-alkoxythiazoles can isomerize to the thermodynamically more stable N-alkylthiazol-2-one .

  • Mechanism: The reaction proceeds via an intermolecular or tight-ion-pair mechanism where the alkyl group migrates from the oxygen to the ring nitrogen (N3).

  • Comparison: The methyl group (2-OMe) migrates significantly faster than the ethyl group (2-OEt) due to lower steric hindrance and a more accessible

    
    -like transition state.
    
  • Implication: If your synthesis requires reflux in high-boiling solvents (e.g., DMF, Xylene) for

    
     hours, use the 2-Ethoxy analog  to prevent contamination with the N-ethylthiazolone byproduct.
    
B. Aldehyde Condensations (Knoevenagel / Schiff Base)

Both analogs behave similarly in condensation reactions. The electronic effect of the 2-alkoxy group is electron-donating (+M), which slightly deactivates the C4-aldehyde compared to a 2-H or 2-Halogen thiazole, but it remains sufficiently reactive for standard amine condensations.

  • 2-OEt Advantage: Better solubility in non-polar solvents (Toluene/Benzene) allows for easier Dean-Stark water removal during Schiff base formation.

C. Nucleophilic Aromatic Substitution ( )

The 2-position is electrophilic. Strong nucleophiles (thiols, amines) can displace the alkoxy group.

  • 2-OMe: The methoxide is a slightly better leaving group in this context, making the 2-OMe analog slightly more susceptible to side reactions with harsh nucleophiles.

Visualization of Reactivity Pathways

The following diagram illustrates the competing pathways: the desired aldehyde condensation versus the undesired thermal rearrangement.

ThiazoleReactivity cluster_legend Stability Note Start 2-Alkoxythiazole-4-carbaldehyde (Starting Material) Path1 Aldehyde Condensation (Desired) Start->Path1 R-NH2 / Acid Cat. Low Temp (<80°C) Path2 Thermal Rearrangement (Undesired Side Reaction) Start->Path2 Heat (>120°C) Long Duration Product1 Schiff Base / Olefin (Target Product) Path1->Product1 Product2 N-Alkylthiazol-2-one (Impurity) Path2->Product2 Me > Et migration rate Note 2-Methoxy rearranges FASTER than 2-Ethoxy.

Caption: Comparative reaction pathways. The 2-Methoxy analog is more prone to the red pathway (rearrangement) under thermal stress.

Experimental Protocols

Protocol A: Synthesis of Thiazole Schiff Base (General)

Recommended for linking the thiazole headgroup to amine-bearing scaffolds.

Reagents:

  • 1.0 eq 2-Ethoxythiazole-4-carbaldehyde (Preferred for solubility)

  • 1.0 eq Primary Amine (

    
    )
    
  • Solvent: Toluene (anhydrous) or DCM (with

    
    )
    
  • Catalyst: 5 mol% Acetic Acid (optional)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of 2-ethoxythiazole-4-carbaldehyde in 5 mL anhydrous Toluene.

    • Why 2-OEt? If using Toluene, the ethoxy analog dissolves rapidly at RT; methoxy may require warming.

  • Addition: Add 1.0 mmol of the amine and the acid catalyst.

  • Reflux (Dean-Stark): Heat to reflux with a Dean-Stark trap to remove water.

    • Critical Checkpoint: Monitor by TLC. If using 2-methoxy , do not exceed 110°C oil bath temperature to avoid rearrangement. With 2-ethoxy , reflux (110°C) is safer.

  • Workup: Cool to RT. Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Hexane/EtOAc. The 2-ethoxy derivatives often crystallize better due to increased lipophilicity.

Protocol B: Quality Control (Detecting Rearrangement)

Before using a stored batch of aldehyde, verify the absence of the N-alkylthiazolone impurity.

  • H-NMR Check:

    • 2-Methoxy Aldehyde: Look for a singlet

      
       ppm (
      
      
      
      ).
    • Impurity (N-Methyl): Look for a singlet

      
       ppm (
      
      
      
      ) and loss of aromaticity signals.
    • Aldehyde Proton: Singlet at

      
       ppm.
      

References

  • Synthesis and Reactivity of 2-Alkoxythiazoles

    • Title: "Substituted pyridinone-containing tricyclic compounds, and methods using same."
    • Source: US Patent 11,013,726 B2 (Vertex Pharmaceuticals).
    • Context: Describes the synthesis and use of 2-methoxythiazole-4-carbaldehyde as a key intermedi
    • URL:

  • Thermal Rearrangement of Thiazoles

    • Title: "Thermal Rearrangement of the S–N Bond of Thiooxime Esters."
    • Source: National Science Foundation (NSF) Public Access / Journal of Organic Chemistry.
    • Context: Discusses the mechanistic underpinnings of S-N and O-N bond rearrangements in thiazole/isothiazole systems.
    • URL:

  • Thiazole Properties & Numbering

    • Title: "2-Ethoxythiazole-4-carbaldehyde | 1551494-97-3."
    • Source: ChemicalBook.
    • Context: Physical property data confirming the existence and CAS registry of the ethoxy deriv
    • URL:

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